Ethyl sorbate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYKXXGCOLLLO-TWTPFVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883712 | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; warm, fruity aroma | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.939 | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2396-84-1, 5941-48-0 | |
| Record name | Ethyl sorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl sorbate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL SORBATE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8874 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSR16USG4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040463 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl sorbate, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester recognized for its characteristic fruity aroma. It is formed from the formal condensation of sorbic acid and ethanol. While widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component, its biological activities, particularly its antimicrobial properties, make it a compound of interest for scientific and pharmaceutical research.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[3][4] Its properties are determined by its chemical structure, which features a six-carbon chain with two conjugated double bonds and an ethyl ester functional group.
General and Identification Properties
This table summarizes the key identifiers and structural information for this compound.
| Property | Value | Citation(s) |
| IUPAC Name | ethyl (2E,4E)-hexa-2,4-dienoate | |
| Synonyms | Ethyl 2,4-hexadienoate, Sorbic acid ethyl ester | [5] |
| CAS Number | 2396-84-1 | [5] |
| Molecular Formula | C₈H₁₂O₂ | [5] |
| Molecular Weight | 140.18 g/mol | [5] |
| SMILES | CCOC(=O)/C=C/C=C/C | [6] |
| InChI Key | OZZYKXXGCOLLLO-TWTPFVCWSA-N | [6] |
Physical Properties
The following table presents the key quantitative physical properties of this compound. These values are critical for applications in formulation, quality control, and chemical engineering.
| Property | Value | Conditions | Citation(s) |
| Physical Description | Colourless to pale yellow liquid with a warm, fruity aroma. | Standard | [3][4] |
| Boiling Point | 195-196 °C | 760 mmHg | [3] |
| 82-83 °C | 13 mmHg | [7] | |
| Melting Point | -45 °C | - | |
| Density | 0.936 - 0.939 g/mL | 25 °C | [3] |
| 0.956 g/mL | 25 °C | [7] | |
| Refractive Index (n_D) | 1.491 - 1.498 | 20 °C | [3] |
| 1.494 | 20 °C | [7] | |
| Vapor Pressure | 0.418 mmHg | 25 °C (estimated) | [3] |
| Flash Point | 69.44 °C (157 °F) | Tag Closed Cup | [3] |
| logP (o/w) | 2.416 | (estimated) | [3] |
Solubility
| Solvent | Solubility Description | Citation(s) |
| Water | Slightly soluble | [6][4] |
| Ethanol | Soluble / Miscible | [6][3] |
| Oils | Miscible | [6] |
| Organic Solvents | Soluble | [4] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its antimicrobial effect against a range of microorganisms, including yeasts, molds, and bacteria.[6] This property is central to its use as a preservative in food and cosmetic formulations.[6]
Antimicrobial Mechanism
The antimicrobial action of this compound is attributed to its molecular structure, specifically the conjugated double bond system.[6] It is proposed that the molecule interacts with and disrupts the microbial cell membrane.[6] This disruption compromises the membrane's integrity, leading to the leakage of essential intracellular components and ultimately resulting in cell death.[6]
References
- 1. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]
- 2. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB020216) - FooDB [foodb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 2396-84-1 [smolecule.com]
- 7. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Ethyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl sorbate ((2E,4E)-ethyl hexa-2,4-dienoate) is a fatty acid ester recognized for its characteristic fruity and wine-like aroma.[1] It is found as a natural constituent in a variety of fruits and fermented products and is also synthesized for use as a flavoring agent in the food and beverage industry.[1] Understanding the natural occurrence and biosynthetic pathways of this compound is crucial for quality control in food production, flavor chemistry, and for the development of novel biotechnological methods for its synthesis. This guide provides a comprehensive overview of the current knowledge on this compound, including its natural sources, biosynthetic routes in microorganisms, and detailed experimental protocols for its analysis and synthesis.
Natural Occurrence of this compound
This compound has been identified as a volatile organic compound in a range of fruits and fermented products. Its presence contributes to the characteristic aroma profile of these foods. While comprehensive quantitative data across a wide variety of sources remains an area of ongoing research, existing studies have reported its presence in several key products.
Fruits
This compound is a natural flavor component of several tropical fruits. Its concentration can vary depending on the fruit's ripeness, variety, and post-harvest handling.
-
Mango (Mangifera indica): Several studies on the volatile compounds of mango wine have identified a variety of esters, though specific quantification of this compound is not always detailed.[2]
-
Starfruit (Averrhoa carambola): Wines produced from starfruit also contain a complex mixture of volatile esters that contribute to their aroma.[3][4]
Fermented Foods and Beverages
The fermentation process, particularly by yeasts, can lead to the formation of this compound, especially when sorbic acid or its salts are used as preservatives.
-
Wine: In winemaking, potassium sorbate is sometimes added to prevent re-fermentation in sweet wines. Saccharomyces cerevisiae and other yeasts can then esterify the sorbic acid with ethanol to produce this compound.[1]
-
Yogurt and other Fermented Products: Sorbates are permitted for use as preservatives in some fermented dairy products and other fermented foods in certain regions.[5] The metabolic activity of the fermentative microorganisms can lead to the formation of this compound. For instance, sorbate levels in some commercial yogurts have been found to range from 0 to 453 ppm.[5]
Table 1: Quantitative Data on the Occurrence of Sorbates in Fermented Foods
| Food Product | Region/Type | Sorbate Concentration (ppm) | Reference(s) |
| Yogurt | Moroccan Retail (Natural) | 0 - 262 (Average: 85) | [5] |
| Yogurt | Moroccan Retail (Stirred Flavored) | 1 - 452 (Average: 191) | [5] |
| Yogurt with Fruit | Belgian Retail | 44 - 98 (most samples below 150) | [5] |
| Fermented Milk Products | Spain | Up to 600 | [5] |
| Yogurt with Fruit | France | Up to 2000 | [5] |
| Fruit/Nut Yogurt | Germany | Up to 1500 | [5] |
| Fermented Red Bean Curd | Hong Kong | Up to 650 µg/kg (as ethyl carbamate) | [6] |
| Yellow Wine | Hong Kong | Variable (ethyl carbamate detected) | [6] |
| Sake | Hong Kong | Variable (ethyl carbamate detected) | [6] |
| Plum Wine | Hong Kong | Variable (ethyl carbamate detected) | [6] |
Note: The data for Hong Kong fermented foods refers to ethyl carbamate, a different ethyl ester, but is included to provide context on ester levels in similar products.
Biosynthesis Pathways of this compound
The biosynthesis of this compound, like other ethyl esters, primarily occurs in microorganisms such as yeast through the condensation of an acyl-CoA molecule and ethanol. The key enzymatic players in this process are alcohol acyltransferases (AATs).
General Pathway of Ethyl Ester Biosynthesis in Saccharomyces cerevisiae
The formation of ethyl esters in yeast is a multi-step process that is intrinsically linked to the central carbon metabolism. The general pathway can be summarized as follows:
-
Ethanol Production: Ethanol is a primary product of yeast fermentation of sugars via the glycolysis pathway.
-
Acyl-CoA Synthesis: Acyl-CoA molecules are key intermediates in various metabolic pathways, including fatty acid synthesis and degradation. The specific acyl-CoA precursor for this compound is sorboyl-CoA.
-
Esterification: An alcohol acyltransferase (AAT) catalyzes the transfer of the acyl group from acyl-CoA to ethanol, forming the corresponding ethyl ester and releasing coenzyme A.
Saccharomyces cerevisiae possesses several genes encoding for AATs, including ATF1, ATF2, EHT1, and EEB1, which have varying substrate specificities.[7][8][9]
Caption: General biosynthesis pathway of this compound in Saccharomyces cerevisiae.
Hypothetical Biosynthesis Pathway of Sorboyl-CoA
While the direct pathway for sorboyl-CoA synthesis in yeast is not extensively documented, it can be hypothesized based on known metabolic pathways for other acyl-CoAs. Sorbic acid is a C6 unsaturated fatty acid, and its activated form, sorboyl-CoA, is likely derived from the fatty acid synthesis or degradation pathways. One plausible route involves the β-oxidation of a longer-chain unsaturated fatty acid, or potentially a pathway starting from smaller precursor molecules like acetyl-CoA and malonyl-CoA, with subsequent desaturation and chain elongation steps. The biosynthesis of Coenzyme A itself is a fundamental process involving five enzymatic steps from pantothenate, cysteine, and ATP.[10][11]
Experimental Protocols
This section provides detailed methodologies for the analysis and synthesis of this compound.
Quantification of this compound in a Fruit Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of this compound from a fruit sample, such as mango or starfruit.
3.1.1. Materials and Reagents
-
Fruit sample (e.g., mango, starfruit)
-
Dichloromethane (CH₂Cl₂), GC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., ethyl heptanoate)
-
This compound standard
-
Deionized water
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3.1.2. Sample Preparation and Extraction
-
Homogenize a known weight (e.g., 100 g) of the fruit sample with an equal volume of deionized water.
-
Spike the homogenate with a known concentration of the internal standard.
-
Transfer the homogenate to a separatory funnel and perform a liquid-liquid extraction with three successive portions of dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to a small volume (e.g., 1 mL) using a rotary evaporator at a low temperature (e.g., 30°C).
3.1.3. GC-MS Analysis
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven program: Start at 40°C for 2 min, then ramp to 230°C at 5°C/min, and hold for 5 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Electron impact (EI) ionization at 70 eV.
-
Scan range: m/z 40-350.
-
For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 67, 97, 125) and the internal standard.
-
3.1.4. Quantification
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Caption: Experimental workflow for GC-MS analysis of this compound in a fruit matrix.
Enzymatic Synthesis of this compound using Immobilized Lipase
This protocol outlines the synthesis of this compound from sorbic acid and ethanol using an immobilized lipase catalyst.
3.2.1. Materials and Reagents
-
Immobilized lipase (e.g., Novozym 435, lipase from Candida antarctica)
-
Sorbic acid
-
Ethanol (absolute)
-
Organic solvent (e.g., hexane or solvent-free system)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration setup to recover the immobilized enzyme
-
Rotary evaporator for solvent and excess ethanol removal
-
Silica gel for column chromatography (for purification)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
3.2.2. Reaction Setup
-
In a screw-capped flask, combine sorbic acid and ethanol in a desired molar ratio (e.g., 1:2 to 1:5, ethanol in excess).
-
Add the organic solvent if not a solvent-free system.
-
Add the immobilized lipase (e.g., 1-10% w/w of substrates).
-
If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards ester formation.
-
Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 40-60°C).
3.2.3. Reaction Monitoring and Work-up
-
Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GC or HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with solvent and reused.
-
Remove the solvent and excess ethanol from the filtrate using a rotary evaporator.
3.2.4. Purification
-
The crude this compound can be purified by column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane to separate the this compound from any unreacted sorbic acid and byproducts.
-
Combine the fractions containing pure this compound and remove the solvent by rotary evaporation.
Caption: Experimental workflow for the enzymatic synthesis and purification of this compound.
Conclusion
This compound is a significant flavor compound with a notable presence in various natural products and is of considerable interest for biotechnological production. This guide has provided an in-depth overview of its natural occurrence, with available quantitative data, and has detailed the known and hypothetical biosynthetic pathways in yeast. Furthermore, the inclusion of detailed experimental protocols for the analysis and synthesis of this compound offers practical guidance for researchers in the fields of food science, biotechnology, and drug development. Future research should focus on obtaining more extensive quantitative data on its natural occurrence, fully elucidating the sorboyl-CoA biosynthetic pathway in microorganisms, and optimizing both microbial and enzymatic synthesis methods for industrial applications.
References
- 1. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. cfs.gov.hk [cfs.gov.hk]
- 7. Frontiers | Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae [frontiersin.org]
- 8. Alcohol acetyltransferases and the significance of ester synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased biosynthesis of acetyl-CoA in the yeast Saccharomyces cerevisiae by overexpression of a deregulated pantothenate kinase gene and engineering of the coenzyme A biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CAS number 2396-84-1 physical constants and spectral data
An in-depth analysis of the physicochemical properties and spectral characteristics of the compound associated with CAS number 2396-84-1, identified as Ethyl sorbate, is provided below. This guide also addresses the compound 2-((4-methyl-1-piperazinyl)methyl)acrylophenone, which was included in the user's topic of interest.
Section 1: this compound (CAS: 2396-84-1)
This compound, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester.[1] It is recognized as a synthetic flavoring agent with a fruity odor, finding applications in the food industry.[2]
Physical Constants
A summary of the key physical constants for this compound is presented in the table below.
| Physical Constant | Value | Units | Reference |
| Molecular Formula | C₈H₁₂O₂ | [2][3] | |
| Molecular Weight | 140.18 | g/mol | [2] |
| Boiling Point | 82-83 / 13 mmHg | °C | [2] |
| 195-202 | °C | ||
| 196 | °C | [4] | |
| Density | 0.956 / 25 | g/mL | [2] |
| 0.933 | g/L | ||
| Refractive Index | 1.494 / 20 | n20/D | [2] |
| 1.4926 | |||
| Flash Point | 69 / 156.2 | °C / °F | [4] |
| 157 | °F | [2][5] | |
| Form | Liquid | ||
| Color | Colorless to pale yellow | [5] | |
| Solubility | Soluble in alcohol | [2] |
Spectral Data
Mass Spectrometry (MS):
Electron Ionization (EI) mass spectrometry data for this compound is available. The fragmentation pattern can be used for its identification.
-
GC-MS Data: The mass spectrum shows characteristic peaks at m/z values of 67.0 (base peak), 97.0, 41.0, 39.0, and 125.0.[1]
Experimental Protocols
While detailed experimental protocols for the determination of all physical constants are not available in the provided search results, standard methods for determining these properties are well-established in organic chemistry.
-
Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric or reduced pressure (as indicated by "mmHg"). A small sample of the liquid is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.
-
Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter at a specified temperature.
-
Refractive Index Measurement: A refractometer, such as an Abbe refractometer, is used to measure the refractive index of a liquid at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
-
Flash Point Determination: The flash point is determined using either a closed-cup or open-cup apparatus. The temperature is gradually increased, and an ignition source is passed over the liquid until a flash is observed.
-
Mass Spectrometry: For GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented, and the resulting ions are separated by their mass-to-charge ratio.
Section 2: 2-((4-methyl-1-piperazinyl)methyl)acrylophenone
This compound, a Mannich base, has been investigated for its biological activities, including antimicrotubular and cytotoxic effects.[6][7]
Spectral Data
Detailed spectral data for 2-((4-methyl-1-piperazinyl)methyl)acrylophenone and its derivatives have been reported.[8]
| Spectral Data Type | Key Features | Reference |
| ¹H NMR (CD₃OD) | δ 3.03 (3H, s, N-CH₃), 3.69–3.80 (8H, m, CH₂ piperazine ring), 4.33 (2H, s, CH₂-N), 6.37 (1H, s, C=CH₂), 6.77 (1H, s, C=CH₂), 7.52–7.85 (5H, m, arom.) | [8] |
| ¹³C NMR (CD₃OD) | δ 42.2, 48.8, 50.01, 56.6, 128.8, 129.7, 133.1, 136.2, 136.3, 138.2, 196.3 | [8] |
| Mass Spectrum (ESI-MS) | m/z 245.1654 [M+H]⁺ | [8] |
Experimental Protocols
The synthesis and characterization of 2-((4-methyl-1-piperazinyl)methyl)acrylophenone and its derivatives are described in the literature.
-
Synthesis: These compounds are typically synthesized via a Mannich reaction involving an acetophenone derivative, formaldehyde, and N-methylpiperazine.[7][9]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to a standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to determine the accurate mass of the protonated molecule [M+H]⁺.
Biological Activity and Signaling
2-((4-methyl-1-piperazinyl)methyl)acrylophenone (MPMAP) has been identified as an inhibitor of microtubule assembly.[6][10] This activity is crucial in the context of cancer research, as microtubule dynamics are a key target for many anticancer drugs.
The compound inhibits microtubule polymerization and has been shown to react with sulfhydryl groups on tubulin.[6][10] This interaction likely disrupts the normal function of microtubules, which are essential for cell division, leading to cytotoxic effects in cancer cells.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of antimicrotubular activity of MPMAP.
References
- 1. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2396-84-1 [chemicalbook.com]
- 3. 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]
- 6. 2-(4-methyl-1-piperazinylmethyl) acrylophenone dihydrochloride: a new antimicrotubular drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Acrylophenone - Wikipedia [en.wikipedia.org]
- 10. The effect of 2-(4-methyl-1-piperazinylmethyl) acrylophenone dihydrochloride on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of ethyl sorbate as an antimicrobial agent
An In-depth Technical Guide on the Core Antimicrobial Mechanism of Action of Ethyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an ester of sorbic acid, is utilized as an antimicrobial agent, primarily in the food and pharmaceutical industries. Its mechanism of action is rooted in the broader activity of sorbates, which involves a multi-pronged attack on microbial cells. This technical guide synthesizes the available scientific literature to provide an in-depth look at the core mechanisms by which this compound exerts its antimicrobial effects. The guide covers its impact on cell membrane integrity, enzymatic inhibition, and the underlying physicochemical principles governing its activity. Detailed experimental protocols for assessing these mechanisms are provided, along with quantitative data from comparative studies and visualizations of the proposed mechanisms and experimental workflows.
Introduction
Sorbates, including sorbic acid and its salts and esters, are widely used as preservatives due to their efficacy against a broad spectrum of molds, yeasts, and some bacteria.[1][2] this compound (ethyl 2,4-hexadienoate) is the fatty acid ester formed from the condensation of sorbic acid and ethanol. The antimicrobial activity of sorbates is generally attributed to the undissociated form of the acid, which is lipophilic and can readily penetrate microbial cell membranes.[3] Esterification, as in the case of this compound, can modify this lipophilicity, potentially altering the compound's interaction with microbial targets and its overall efficacy.[4] This guide focuses on the specific molecular mechanisms attributed to this compound and the broader class of sorbates.
Core Mechanism of Action
The antimicrobial action of this compound, like other sorbates, is not attributed to a single target but rather to a combination of disruptive effects on microbial cell structure and function. The primary mechanism involves its ability to permeabilize the cell membrane, leading to a cascade of inhibitory events.
Cell Membrane Disruption
The initial and most critical interaction of this compound with a microbial cell occurs at the cell membrane. As an ester, this compound is inherently lipophilic, which facilitates its passage into the lipid bilayer of the microbial cell membrane.[5] The proposed mechanism involves the following steps:
-
Membrane Permeation: The uncharged this compound molecule diffuses across the cell membrane.
-
Intracellular Hydrolysis (Hypothesized): It is hypothesized that once inside the cell, cellular esterases may hydrolyze this compound back into sorbic acid and ethanol.
-
Cytoplasmic Acidification: The resulting sorbic acid dissociates in the neutral pH of the cytoplasm, releasing protons (H+). This leads to a decrease in intracellular pH.
-
Disruption of Proton Motive Force: The acidification of the cytoplasm disrupts the proton gradient across the membrane, which is essential for ATP synthesis and active transport of nutrients.[5]
-
Increased Permeability: High concentrations of sorbates can lead to increased porosity of the cell membrane, causing leakage of essential intracellular components.[5]
dot
Caption: Proposed mechanism of this compound action on the cell membrane.
Enzyme Inhibition
Once inside the cell, sorbic acid (the active form) can inhibit various key enzymes, disrupting essential metabolic pathways.[1] While specific studies on this compound are limited, research on sorbic acid points to the inhibition of several classes of enzymes:
-
Dehydrogenases: Sorbic acid has been shown to inhibit dehydrogenases involved in both carbohydrate and fatty acid metabolism, such as lactate dehydrogenase, malate dehydrogenase, and succinate dehydrogenase.[1][6]
-
Other Metabolic Enzymes: Enzymes like enolase (glycolysis) and fumarase (citric acid cycle) are also targets.[1]
-
Oxidoreductases: A study demonstrated that sorbic acid is a potent inhibitor of NAD(P)H:FMN oxidoreductase.[7]
The inhibition of these enzymes disrupts cellular respiration and energy production, contributing to the static or cidal effect of the compound.
dot
Caption: Key enzyme targets of sorbic acid within metabolic pathways.
Effects on Genetic Material
There is limited evidence regarding the direct effects of sorbates on microbial genetic material. Some studies suggest that sorbate can inhibit the synthesis of DNA and RNA in certain bacteria, but this is not a universally observed phenomenon and is considered a secondary effect resulting from overall metabolic disruption.[5]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its related compounds from comparative studies.
Table 1: Cytotoxicity of Sorbate Derivatives against Caco-2 Cells [8]
| Compound | Concentration (% w/w) | Cell Viability (%) (Mean ± SEM) |
| This compound | 0.045 | 17.0 ± 2.2 |
| 0.09 | 22.6 ± 3.3 | |
| 0.18 | 19.9 ± 4.3 | |
| 0.375 | 10.7 ± 4.3 | |
| 0.75 | 4.8 ± 1.2 | |
| Sorbic Acid | 0.045 | 3.6 ± 0.18 |
| 0.09 | 4.3 ± 0.1 | |
| 0.18 | 3.8 ± 0.1 | |
| 0.375 | 5.1 ± 0.3 | |
| 0.75 | 4.0 ± 0.3 | |
| Isopropyl Sorbate | 0.045 | 59.1 ± 1.7 |
| 0.09 | 62.1 ± 3.7 | |
| 0.18 | 57.4 ± 3.5 | |
| 0.375 | 47.2 ± 2.6 | |
| 0.75 | 3.8 ± 1.6 | |
| Potassium Sorbate | 0.045 | 99.8 ± 1.5 |
| 0.09 | 96.6 ± 2.1 | |
| 0.18 | 91.9 ± 2 | |
| 0.375 | 89.3 ± 2 | |
| 0.75 | 54.7 ± 2.2 |
Table 2: IC50 Values of Sorbate Derivatives from MTT Assay [8][9]
| Compound | IC50 (% w/w) |
| This compound | < 0.045 |
| Sorbic Acid | < 0.045 |
| Isopropyl Sorbate | 0.32 |
| Potassium Sorbate | > 0.75 |
Table 3: Summary of Antimicrobial Activity from Time-Kill Assays (pH 7) [9][10]
| Organism | Compound | Concentration (% w/w) | Observed Effect |
| E. coli | This compound | 0.375 | Stable static effect |
| This compound | 0.75 | Ineffective | |
| Isopropyl Sorbate | 0.375 | Bactericidal | |
| S. aureus | This compound | All tested (up to 0.75) | Ineffective/Resistant |
| Isopropyl Sorbate | 0.375 | Bacteriostatic | |
| C. albicans | This compound | 0.75 | Fungistatic (prevented germination) |
| Isopropyl Sorbate | > 0.18 | Fungicidal |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of antimicrobial mechanisms. The following are generalized protocols for key experiments, which can be adapted for testing this compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (inoculum in broth, no agent) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity (growth) is observed.
dot
Caption: Experimental workflow for MIC determination.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a microbial population over time.[12][13]
-
Preparation: Prepare flasks containing sterile growth medium with various concentrations of this compound (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control flask without the agent.
-
Inoculation: Inoculate each flask with a standardized microbial suspension to a starting density of ~5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Neutralization and Plating: Immediately perform a serial dilution of the aliquot in a neutralizing broth to stop the antimicrobial action. Plate the dilutions onto agar plates.
-
Incubation and Enumeration: Incubate the plates until colonies are visible, then count the CFU/plate to determine the viable cell count (CFU/mL) at each time point.
-
Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Cell Membrane Permeability Assay
This assay measures the ability of an agent to disrupt the microbial cell membrane, leading to leakage.[14][15]
-
Cell Preparation: Grow and harvest microbial cells, then wash and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density.
-
Treatment: Add this compound at the desired concentration to the cell suspension. Include an untreated control and a positive control known to permeabilize membranes (e.g., ethanol 70%).
-
Staining: Add a fluorescent dye that cannot penetrate intact membranes, such as Propidium Iodide (PI). PI intercalates with DNA and fluoresces red only in cells with compromised membranes.
-
Incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Measure the percentage of the cell population that exhibits red fluorescence (PI-positive), which corresponds to the percentage of cells with damaged membranes.
dot
Caption: Workflow for membrane permeability assessment using flow cytometry.
Signaling Pathways and Genetic Regulation
Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways in microorganisms that are modulated by this compound. While it is known that cellular stress resulting from pH imbalance and metabolic disruption can trigger various stress response pathways (e.g., oxidative stress, heat shock proteins), direct evidence linking this compound to the modulation of specific regulatory genes or signaling cascades has not been found in the reviewed literature. Future research using transcriptomics (RNA-Seq) could elucidate the genetic response of microbes to this compound exposure, identifying upregulated or downregulated genes involved in resistance, metabolism, and cell wall synthesis.[16][17]
Conclusion
The mechanism of action of this compound as an antimicrobial agent is consistent with the general activity of sorbates, primarily targeting the microbial cell membrane and key metabolic enzymes. Its lipophilic nature, conferred by the ethyl ester group, facilitates its entry into the cell, where it is believed to be hydrolyzed to its active form, sorbic acid. This leads to intracellular acidification, disruption of the proton motive force, and inhibition of essential enzymes, ultimately resulting in the inhibition of microbial growth or cell death. While quantitative data suggests its efficacy can be lower than other sorbate esters like isopropyl sorbate against certain microbes, it remains an effective preservative. Further research is needed to specifically delineate the enzyme kinetics, biophysical membrane interactions, and effects on genetic regulatory pathways of this compound to fully differentiate its mechanism from that of other sorbates and to optimize its application in drug development and food preservation.
References
- 1. extension.iastate.edu [extension.iastate.edu]
- 2. Growth and Inhibition of Microorganisms in the Presence of Sorbic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 4. Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative [mdpi.com]
- 5. circadiancropsciences.com [circadiancropsciences.com]
- 6. Growth response of Escherichia coli ATCC 35218 adapted to several concentrations of sodium benzoate and potassium sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. emerypharma.com [emerypharma.com]
- 14. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High sorbic acid resistance of Penicillium roqueforti is mediated by the SORBUS gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Ethyl Sorbate: A Technical Guide to Safety, Toxicity, and Laboratory Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl sorbate (ethyl 2,4-hexadienoate) is an unsaturated ester with a characteristic fruity aroma. It is utilized in various industrial applications, including as a flavoring agent and fragrance ingredient.[1] In the laboratory setting, its chemical properties and potential biological activities necessitate a thorough understanding of its safety profile, toxicity, and proper handling procedures to ensure the well-being of research personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the current knowledge regarding the safe use of this compound in a laboratory environment.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| CAS Number | 2396-84-1 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Fruity | [2] |
| Boiling Point | 195-196 °C | [2] |
| Melting Point | -45 °C | [3] |
| Flash Point | 69 °C (156.2 °F) | [4] |
| Density | 0.956 g/mL at 25 °C | [5] |
| Solubility | Slightly soluble in water; soluble in ethanol and oils. | [3][6] |
| Vapor Pressure | No data available | [2] |
| Refractive Index | 1.494 at 20 °C | [5] |
Toxicological Profile
The toxicological data for this compound indicates a relatively low order of acute toxicity. However, as with any chemical, understanding its potential hazards is crucial for risk assessment and the implementation of appropriate safety measures.
| Toxicity Data | Value | Species | Reference(s) |
| LD₅₀ (Oral) | >8000 mg/kg | Mouse | [2][7] |
| LD₅₀ (Intraperitoneal) | 5600 mg/kg | Mouse | [2][7] |
| Skin Irritation | May cause mild irritation | Rabbit | [2][8] |
| Eye Irritation | May cause redness and pain | Rabbit | [2] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | [2] | |
| Genotoxicity | Studies on sorbates suggest a weak genotoxic potential under certain conditions. | [9] |
Safety and Handling in the Laboratory
Adherence to standard laboratory safety protocols is essential when working with this compound. The following guidelines outline the necessary precautions for handling, storage, and disposal.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.[2][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact.[2][4]
-
Skin and Body Protection: A laboratory coat or apron should be worn. In case of potential for significant splashing, additional protective clothing may be necessary.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][10]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[4]
-
Handle in a well-ventilated area.[10]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[4][11]
-
Use non-sparking tools.[10]
-
Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]
-
Keep away from incompatible substances such as strong bases and oxidizing agents.[4][6]
-
The storage class for this compound is 10: Combustible liquids.[5]
Spills and Disposal
-
In case of a spill, remove all sources of ignition.[4]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[2][4]
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2][4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[11]
Experimental Protocols for Toxicity Assessment
The following are generalized protocols for assessing the toxicity of a chemical like this compound, based on OECD guidelines. Specific parameters such as concentrations and vehicle selection would need to be determined based on the physicochemical properties of this compound and the objectives of the study.
Acute Oral Toxicity (Adapted from OECD Guideline 423)
This method is designed to estimate the acute oral toxicity (LD₅₀) of a substance.
-
Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used.[12]
-
Housing and Fasting: Animals are housed in appropriate conditions with a 12-hour light/dark cycle.[13] They are fasted overnight prior to dosing.[11]
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[14]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[13]
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[12]
Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
Dermal Irritation (Adapted from OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation.
-
Test Animals: Healthy, young adult albino rabbits are typically used.[15]
-
Test Site Preparation: The fur on the back of the animal is clipped 24 hours before the test.[8]
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin and covered with a gauze patch.[15] The exposure period is typically 4 hours.[15]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[15]
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.[15]
Logical Flow for Dermal Irritation Assessment
Caption: Dermal irritation test procedure based on OECD 404.
Eye Irritation (Adapted from OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Healthy, young adult albino rabbits are the preferred species.[6][16]
-
Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[6] The other eye serves as a control.[16]
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[14]
-
Scoring: The ocular reactions are scored, and the substance is classified based on its irritation or corrosive potential.[17]
Sequential Steps in Eye Irritation Testing
Caption: Eye irritation assessment following OECD 405.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro test is used to assess the mutagenic potential of a substance.
-
Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[18][19]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[18]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound.[19]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[20]
-
Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[20] A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[19]
Ames Test Experimental Workflow
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Mechanism of Action and Metabolic Pathways
Antimicrobial Action
The primary mechanism of antimicrobial action for sorbates, including this compound, is the disruption of microbial cell integrity and function. This is particularly effective in acidic conditions.[16]
-
Cell Membrane Disruption: The undissociated form of the acid can penetrate the microbial cell membrane.[2]
-
Intracellular Acidification: Once inside the cell, the acid dissociates, lowering the intracellular pH and inhibiting enzymatic processes.[2]
-
Enzyme Inhibition: Sorbates can inhibit the activity of various enzymes, including dehydrogenases, which are crucial for microbial metabolism.[2]
Antimicrobial Mechanism of Sorbates
References
- 1. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Growth and Inhibition of Microorganisms in the Presence of Sorbic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sorbic acid and its salts on chromosome aberrations, sister chromatid exchanges and gene mutations in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. The potential genotoxicity of sorbates: effects on cell cycle in vitro in V79 cells and somatic mutations in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Food preservative sorbic acid deregulates hepatic fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Food preservative sorbic acid deregulates hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. thesciencenotes.com [thesciencenotes.com]
Solubility of ethyl sorbate in common organic solvents and water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl sorbate in water and a wide array of common organic solvents. The information is curated to support research, development, and formulation activities where this compound is a key component. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide experimental design.
Executive Summary
This compound (ethyl (2E,4E)-hexa-2,4-dienoate) is an ester widely used as a flavoring agent and preservative. Its solubility is a critical physicochemical property influencing its application in various formulations, including pharmaceuticals, food and beverages, and cosmetics. This guide consolidates available solubility data, offering a valuable resource for scientists and researchers. Broadly, this compound exhibits limited solubility in water and high solubility in most organic solvents.
Quantitative Solubility Data
The solubility of this compound in water and various organic solvents at ambient temperature is summarized in the table below. The data has been compiled from multiple sources to provide a comprehensive reference. It is important to note that slight variations in reported values can occur due to differences in experimental conditions such as temperature and the purity of the components.
| Solvent | Solubility (g/L) | Qualitative Solubility | Temperature (°C) |
| Water | 0.83[1] | Slightly soluble[2][3] | 25[1] |
| 1.19 (Predicted)[4] | |||
| 1.40 ± 0.30 (in saline)[5] | |||
| 4.2[6] | 25[6] | ||
| Organic Solvents | |||
| Acetone | 1596.07[1] | - | 25[1] |
| Acetonitrile | 1137.64[1] | - | 25[1] |
| Chloroform | 2282.99[1] | Very Soluble[7] | 25[1] |
| Cyclohexane | 290.66[1] | - | 25[1] |
| Dichloromethane | 2370.09[1] | - | 25[1] |
| Diethyl Ether | 995.28[1] | Very Soluble[7] | 25[1] |
| Dimethyl Sulfoxide (DMSO) | 2246.47[1] | - | 25[1] |
| N,N-Dimethylformamide (DMF) | 2455.26[1] | - | 25[1] |
| Ethanol | 1225.71[1] | Soluble[2][8][9][10][11][12][13], Very Soluble[7] | 25[1] |
| Ethyl Acetate | 1025.48[1] | - | 25[1] |
| n-Heptane | 79.24[1] | - | 25[1] |
| n-Hexane | 181.26[1] | - | 25[1] |
| Isopropanol | 804.6[1] | - | 25[1] |
| Methanol | 1357.98[1] | - | 25[1] |
| Toluene | 488.17[1] | - | 25[1] |
| Tetrahydrofuran (THF) | 2169.93[1] | - | 25[1] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Standard Shake-Flask Method
This method is designed to determine the saturation concentration of a solute in a solvent at a specific temperature.
1. Materials and Equipment:
-
Analyte (this compound) of known purity
-
Solvent of interest
-
Analytical balance
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
2. Procedure:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The addition of an excess of the solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The container is then placed in a temperature-controlled environment, typically an orbital shaker or on a magnetic stirrer, and agitated for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be maintained at a constant, specified value.
-
Phase Separation: After the equilibration period, the mixture is allowed to stand to allow the undissolved solute to settle. To ensure the complete removal of solid particles from the liquid phase, the sample is then centrifuged at a high speed (e.g., 12,000 rpm for 10 minutes).
-
Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn. To avoid any undissolved particles, the collected supernatant can be further filtered using a syringe filter compatible with the solvent. The collected sample is then accurately diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID). A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
3. Data Analysis: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: A flowchart of the shake-flask method for solubility determination.
References
- 1. scent.vn [scent.vn]
- 2. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Showing Compound this compound (FDB020216) - FooDB [foodb.ca]
- 5. This compound = 97 , FG 2396-84-1 [sigmaaldrich.com]
- 6. Isotherms-ST | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. This compound [chemister.ru]
- 8. This compound, 96% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. chembk.com [chembk.com]
- 10. This compound, 96% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ch]
- 11. (E,E)-2,4-Hexadienoic acid ethylester [chembk.com]
- 12. This compound | 2396-84-1 [m.chemicalbook.com]
- 13. This compound | 2396-84-1 [chemicalbook.com]
An In-depth Technical Guide to Ethyl Sorbate: IUPAC Nomenclature, Synonyms, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl sorbate, a compound of interest in various scientific and industrial fields. This document details its formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), lists its common synonyms, and presents its key physicochemical and spectroscopic properties in a structured format.
Chemical Identity: IUPAC Nomenclature and Synonyms
This compound is systematically named under IUPAC rules to provide an unambiguous description of its chemical structure. However, it is also known by several common and trade names.
The IUPAC name for this compound is ethyl (2E,4E)-hexa-2,4-dienoate .[1] This name precisely describes the molecule as an ester formed from hexadienoic acid and ethanol, with the "hexa-2,4-diene" portion indicating a six-carbon chain with double bonds at the second and fourth positions. The "(2E,4E)" prefix specifies the stereochemistry of these double bonds as both being in the trans (entgegen) configuration.
A variety of synonyms are used in literature and commerce to refer to this compound. These include:
-
Ethyl 2,4-hexadienoate[1]
-
Sorbic acid, ethyl ester[1]
-
(E,E)-2,4-Hexadienoic acid ethyl ester[2]
-
Ethyl (E,E)-2,4-hexadienoate[2]
-
Ethyl trans,trans-2,4-hexadienoate[2]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and analysis. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [2][3][4] |
| Molecular Weight | 140.18 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Odor | Pleasant, fruity aroma | [2][3] |
| Melting Point | -45 °C | [3] |
| Boiling Point | 198 °C (at 760 mmHg) | [3] |
| 82-83 °C (at 13 mmHg) | [5][6] | |
| Density | 0.936 - 0.956 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.494 | [5][7] |
| Solubility | Slightly soluble in water; miscible in oils and soluble in ethanol. | [3][5] |
| Stability | Stable under normal storage conditions. | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound. This section provides a summary of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | t | 3H | -OCH₂CH ₃ |
| ~1.80 | d | 3H | =CH-CH ₃ |
| ~4.15 | q | 2H | -OCH ₂CH₃ |
| ~5.75 | d | 1H | =CH -COOEt |
| ~6.0-6.2 | m | 2H | CH =CH -CH₃ |
| ~7.25 | dd | 1H | COO-CH=CH - |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~14.3 | -OCH₂C H₃ |
| ~18.2 | =CH-C H₃ |
| ~60.1 | -OC H₂CH₃ |
| ~118.5 | =C H-COOEt |
| ~129.0 | -CH=C H-CH₃ |
| ~139.0 | -C H=CH-CH₃ |
| ~145.0 | COO-CH=C H- |
| ~167.0 | >C =O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Relative Intensity | Assignment |
| 140 | [M]⁺ | Molecular Ion |
| 111 | [M - C₂H₅]⁺ | |
| 97 | [M - OC₂H₅]⁺ | |
| 67 | [C₅H₇]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1640, 1615 | Medium | C=C stretch (conjugated diene) |
| ~1260, 1170 | Strong | C-O stretch (ester) |
| ~995 | Strong | =C-H bend (trans) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for analyzing compounds with conjugated systems.
| λmax | Solvent |
| ~254 nm | Ethanol |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common method for the synthesis of this compound is the Fischer esterification of sorbic acid with ethanol in the presence of an acid catalyst.
Materials:
-
Sorbic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve sorbic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Logical Relationships
The following diagram illustrates the relationship between the reactants, reaction type, and the resulting product, this compound, along with its primary identifiers.
Caption: Synthesis and identification of this compound.
References
- 1. Showing Compound this compound (FDB020216) - FooDB [foodb.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound(5941-48-0) 1H NMR [m.chemicalbook.com]
- 4. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Advanced Problem #6 [webspectra.chem.ucla.edu]
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Ethyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl sorbate (ethyl (2E,4E)-hexa-2,4-dienoate), a fatty acid ester, finds application in various industries, including as a flavoring agent. A thorough understanding of its thermodynamic properties and stability is crucial for its effective use, particularly in contexts such as drug formulation and development where stability and degradation pathways can significantly impact efficacy and safety. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines its stability profile under various conditions, and presents detailed experimental protocols for the determination of its thermodynamic parameters and for the kinetic analysis of its degradation. Due to a lack of publicly available experimental data for certain thermodynamic values, this guide provides robust, generalized methodologies to enable researchers to determine these properties.
Physicochemical and Thermodynamic Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₂O₂ | [3] |
| Molecular Weight | 140.18 g/mol | [2] |
| CAS Number | 2396-84-1 | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 195-202 °C (at 760 mmHg); 82-83 °C (at 13 mmHg) | [3] |
| Density | 0.956 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.494 | [3] |
| Solubility | Slightly soluble in water; miscible in oils and ethanol. | [2] |
Thermodynamic Data:
Quantitative thermodynamic data such as the standard enthalpy of formation, standard molar entropy, and heat capacity for this compound are not well-documented in publicly accessible literature. To address this gap, Section 3 provides detailed experimental protocols for the determination of these crucial parameters. For context, the heat of combustion for the related compound, sorbic acid, is reported as -3107 kJ/mol.
Chemical Stability and Degradation Pathways
This compound is described as being "moderately stable" under normal conditions.[1][4] However, its structure, which includes a conjugated diene system, makes it susceptible to various degradation pathways, including oxidation, hydrolysis, and photodegradation.
Thermal Decomposition
Upon heating, this compound is known to decompose, yielding carbon monoxide (CO) and carbon dioxide (CO₂) as the primary hazardous decomposition products.[4] The specific temperature at which significant decomposition begins and the kinetics of this process are not well-documented for this compound. However, studies on sorbic acid and its salts indicate that they undergo decomposition at elevated temperatures.
Oxidative Degradation
The conjugated double bonds in the this compound molecule are prone to oxidation. This process is a significant degradation pathway for sorbates in general, especially in aqueous solutions and in the presence of oxygen.[5][6] The oxidation of sorbates is influenced by several factors including pH, temperature, water activity, and the presence of metal ions.[5] The autoxidation of sorbic acid is known to produce various carbonyl compounds, including acetaldehyde and β-carboxylacrolein, which can participate in further reactions, such as browning in the presence of amino acids.[5] The oxidative stability of polyunsaturated esters is generally lower than their saturated counterparts due to the presence of reactive double bonds.[7][8]
Hydrolysis
Photodegradation
The conjugated diene system in this compound suggests a potential for photodegradation upon exposure to light, particularly UV radiation. While specific studies on the photodegradation of this compound are scarce, sorbic acid itself is known to be susceptible to degradation in the presence of light.
Below is a generalized diagram illustrating the main degradation pathways for this compound.
Experimental Protocols for Thermodynamic and Stability Analysis
This section provides detailed methodologies for the experimental determination of the thermodynamic properties and for the kinetic analysis of the stability of this compound.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation can be determined from the experimentally measured enthalpy of combustion using a bomb calorimeter.
Experimental Workflow:
Methodology:
-
Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter.
-
Sample Preparation: Accurately weigh a sample of high-purity this compound (typically 0.5-1.0 g) into a gelatin capsule or other suitable container for volatile liquids to prevent evaporation.
-
Assembly: Place the encapsulated sample in the crucible within the bomb. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample. Add a small, known amount of distilled water to the bomb to saturate the atmosphere and ensure any acids formed are in aqueous solution.
-
Pressurization: Seal the bomb and purge it with oxygen before pressurizing to approximately 25-30 atm with pure oxygen.
-
Combustion: Place the bomb in the calorimeter bucket containing a precisely known mass of water. Allow the system to equilibrate thermally. Ignite the sample by passing an electric current through the fuse wire.
-
Data Acquisition: Record the temperature of the water at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Calculate the total heat released during combustion by multiplying the temperature rise by the heat capacity of the calorimeter.
-
Correct for the heat released by the combustion of the fuse wire and the formation of any nitric acid (from residual nitrogen in the bomb).
-
From the corrected heat of combustion at constant volume (ΔU), calculate the enthalpy of combustion at constant pressure (ΔH).
-
Using the known standard enthalpies of formation of CO₂ and H₂O, calculate the standard enthalpy of formation of this compound using Hess's Law.
-
Thermal Stability Analysis using DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to assess the thermal stability of this compound.
Experimental Workflow:
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (2-5 mg) of this compound into a hermetically sealed aluminum pan to prevent volatilization before decomposition.
-
TGA Analysis:
-
Place the sample pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).
-
Record the mass of the sample as a function of temperature. The resulting thermogram will show the onset temperature of decomposition and the temperature ranges of mass loss.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC instrument.
-
Heat the sample at a constant rate under a controlled atmosphere.
-
Record the differential heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram will show endothermic events (like boiling) and exothermic events (like decomposition).
-
-
Kinetic Analysis: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition, perform TGA scans at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). The data can then be analyzed using methods such as the Flynn-Wall-Ozawa or Kissinger method.
Kinetic Analysis of Hydrolysis
The rate of hydrolysis of this compound can be monitored by measuring the change in concentration of either the reactant (this compound) or one of the products (sorbic acid) over time.
Methodology:
-
Reaction Setup: Prepare aqueous solutions of known pH (using appropriate buffers) or known concentrations of acid or base catalyst. Place the solutions in a constant temperature bath.
-
Initiation: Add a known amount of this compound to the pre-heated solution to initiate the hydrolysis reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling or by neutralizing the catalyst.
-
Analysis: Analyze the concentration of this compound or sorbic acid in the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection (sorbic acid is UV-active) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the analyte versus time. From this data, determine the order of the reaction and the rate constant. By performing the experiment at different temperatures, the activation energy for the hydrolysis can be calculated using the Arrhenius equation.
Assessment of Oxidative Stability
The susceptibility of this compound to oxidation can be evaluated by subjecting it to conditions that promote oxidation and monitoring the formation of oxidation products or the depletion of the parent compound.
Methodology:
-
Sample Preparation: Prepare samples of this compound, potentially in a relevant matrix (e.g., an aqueous solution, an oil-in-water emulsion). Catalysts such as metal ions (e.g., Fe²⁺ or Cu²⁺) can be added to accelerate the process.
-
Oxidation Conditions: Store the samples under controlled conditions of temperature and oxygen exposure (e.g., in an incubator with air circulation).
-
Monitoring: At regular intervals, analyze the samples for:
-
Peroxide Value: A measure of the initial products of lipid oxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS): To quantify secondary oxidation products like malondialdehyde.
-
Concentration of this compound: Using GC or HPLC to monitor its depletion.
-
-
Data Analysis: Plot the measured parameters as a function of time to determine the rate of oxidation. Comparing the rates under different conditions (e.g., with and without antioxidants) can provide insights into the oxidative stability.
Conclusion
While there is a notable absence of comprehensive, experimentally determined thermodynamic data for this compound in the scientific literature, its physical properties and general stability characteristics are understood. The conjugated diene structure of this compound makes it susceptible to degradation via oxidation, hydrolysis, and thermal decomposition. This guide provides a foundation for researchers by summarizing the available information and, crucially, by detailing the experimental protocols necessary to determine the key thermodynamic parameters and to conduct thorough stability studies. The application of these methodologies will enable a more complete understanding of the properties of this compound, facilitating its effective and safe use in drug development and other scientific applications.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 山梨酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Stability of Conjugated Polyunsaturated Fatty Acids and Their Esters in Bulk Phase [jstage.jst.go.jp]
- 8. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Understanding the molecular structure and stereoisomers of ethyl sorbate
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Ethyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, physicochemical properties, and analytical characterization of this compound.
Molecular Structure of this compound
This compound is an organic compound, specifically a fatty acid ester.[1][2] It is formed from the formal condensation of the carboxyl group of sorbic acid with the hydroxyl group of ethanol.[2][3][4] The IUPAC name for the most common isomer is ethyl (2E,4E)-hexa-2,4-dienoate.[1][2] Its molecular formula is C₈H₁₂O₂.[1][2][3][5] The structure consists of a hexadienoate carbon chain with conjugated double bonds, an ester functional group, and an ethyl group.
Caption: 2D structure of (2E,4E)-ethyl sorbate.
Stereoisomers of this compound
The presence of two carbon-carbon double bonds in its hexadienoate chain means that this compound can exist as four possible geometric isomers.[6] These isomers are distinguished by the E/Z notation, which describes the configuration of substituents around each double bond based on Cahn-Ingold-Prelog priority rules.[7][8][9]
The four geometric isomers are:
-
(2E,4E)-ethyl sorbate
-
(2Z,4E)-ethyl sorbate
-
(2E,4Z)-ethyl sorbate
-
(2Z,4Z)-ethyl sorbate
The (2E,4E) isomer is the most common and is often referred to simply as this compound.[2][10] Isomerization can be induced, for example, by UV irradiation.[6]
Caption: Relationship between the four geometric isomers of this compound.
Quantitative Data
The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow liquid[1][3][11] |
| Odor | Pleasant, fruity[1][3] |
| Molecular Formula | C₈H₁₂O₂[1][2][3][5] |
| Molecular Weight | 140.18 g/mol [1][2][5] |
| Melting Point | -45 °C[1] |
| Boiling Point | 198 °C at 760 mmHg; 82-83 °C at 13 mmHg[1][12][13] |
| Density | 0.936 - 0.956 g/mL at 25 °C[1][12][13] |
| Refractive Index (n20/D) | 1.491 - 1.498[12][13][14] |
| Solubility | Slightly soluble in water; soluble in alcohol and miscible in oils[1][3][12] |
| Flash Point | 69 °C (157 °F)[12][14][15] |
Experimental Protocols
Synthesis
This compound is typically synthesized via Fischer-Speier esterification. This involves the reaction of sorbic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is heated under reflux to drive the equilibrium towards the formation of the ester.
General Protocol:
-
Sorbic acid and an excess of ethanol are combined in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is slowly added.
-
The mixture is heated at reflux for several hours.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is neutralized, washed with water and brine, and then dried over an anhydrous salt like magnesium sulfate.
-
The crude this compound is then purified.
Purification
Flash column chromatography is a common method for purifying the synthesized this compound.[16]
General Protocol:
-
A slurry of silica gel in a non-polar solvent (e.g., petroleum ether) is packed into a glass column.
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
A gradient of solvents, typically petroleum ether and ethyl acetate, is passed through the column to elute the product.[16]
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
Characterization and Isomer Separation
The identification and separation of this compound and its stereoisomers are crucial for research and quality control. This is achieved through a combination of spectroscopic and chromatographic techniques.[6]
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the different isomers.[6][17] Both ¹H NMR and ¹³C NMR are used. The chemical shifts (δ) and coupling constants (J) of the protons and carbons adjacent to the double bonds are distinct for each isomer, allowing for their identification and quantification.[6][16]
4.3.2. Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, is effective for separating all four geometric isomers of this compound.[6]
-
Gas Chromatography (GC): GC with a capillary column, such as a VOCOL column, can also be used to separate the isomers.[6]
Caption: Experimental workflow for this compound synthesis and analysis.
References
- 1. Buy this compound | 2396-84-1 [smolecule.com]
- 2. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- [webbook.nist.gov]
- 11. txlchem.com [txlchem.com]
- 12. chembk.com [chembk.com]
- 13. This compound | 2396-84-1 [chemicalbook.com]
- 14. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]
- 15. 山梨酸乙酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 16. rsc.org [rsc.org]
- 17. Identification and structure elucidation by NMR spectroscopy [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Ethyl Sorbate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of ethyl sorbate, a valuable flavor and fragrance compound, through the acid-catalyzed Fischer esterification of sorbic acid with ethanol. Detailed experimental protocols, encompassing reaction setup, workup, and purification, are presented to ensure reproducible and high-yield synthesis. Quantitative data, including reactant and product specifications and expected spectral characteristics, are summarized for easy reference. Additionally, a workflow diagram generated using Graphviz illustrates the key steps of the synthesis process, providing a clear visual representation of the experimental procedure.
Introduction
This compound, the ethyl ester of sorbic acid, is a naturally occurring compound found in various fruits and alcoholic beverages.[1] It is widely utilized in the food and fragrance industries for its characteristic fruity and wine-like aroma.[2][3] The most common and economically viable method for its synthesis is the Fischer esterification, a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[4][5] This reversible reaction requires careful control of conditions to drive the equilibrium towards the formation of the ester product.[4][6] These application notes provide a detailed and reliable protocol for the synthesis of this compound, intended for use in research and development settings.
Data Presentation
A summary of the quantitative data for the reactants and the product, along with typical spectral data for this compound, is presented in the tables below for quick reference.
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Sorbic Acid | C₆H₈O₂ | 112.13 | ~1.204 | 228 (decomposes) |
| Ethanol (Absolute) | C₂H₆O | 46.07 | 0.789 | 78.37 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 1.84 | ~337 |
| This compound | C₈H₁₂O₂ | 140.18 | 0.956 | 82-83 (at 13 mmHg) |
Table 2: Spectral Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~1.29 (t, 3H, -OCH₂CH ₃), ~1.84 (d, 3H, -CH=CHCH ₃), ~4.20 (q, 2H, -OCH ₂CH₃), ~5.80 (d, 1H, CH =CHCO₂Et), ~6.0-6.3 (m, 2H, -CH =CH -), ~7.2-7.4 (m, 1H, -CH=CH CO₂Et) |
| ¹³C NMR (CDCl₃) | δ ~14.3, ~18.5, ~60.3, ~118.8, ~129.5, ~139.3, ~145.2, ~167.0 |
| Infrared (IR) | ~1715-1730 cm⁻¹ (C=O stretch, α,β-unsaturated ester), ~1640, 1615 cm⁻¹ (C=C stretches), ~1170, 1040 cm⁻¹ (C-O stretches)[2] |
Experimental Protocols
This section outlines the detailed methodology for the synthesis, purification, and characterization of this compound.
Materials and Equipment
-
Sorbic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
-
NMR spectrometer
-
IR spectrometer
Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g (0.1 mol) of sorbic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. To drive the reaction to completion, an excess of ethanol is used.[6]
-
Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the excess ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel gently, venting frequently to release any pressure.
-
Neutralization: Carefully add saturated sodium bicarbonate solution in small portions to the separatory funnel to neutralize the acidic catalyst and any unreacted sorbic acid. Continue adding until effervescence ceases.
-
Washing: Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Decant the dried organic solution into a clean, pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by either vacuum distillation (boiling point 82-83 °C at 13 mmHg) or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The obtained spectra should be compared with the data presented in Table 2. The yield of the purified product should be calculated. A typical yield for Fischer esterification reactions can range from 65% to over 95%, depending on the specific conditions and the efficiency of the water removal or the excess of alcohol used.[6]
Mandatory Visualization
The following diagrams illustrate the Fischer esterification signaling pathway and the experimental workflow for the synthesis of this compound.
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Caption: Experimental Workflow for this compound Synthesis.
References
Application of ethyl sorbate in food preservation and shelf-life studies
Application Notes: Ethyl Sorbate in Food Preservation
Introduction
This compound (ethyl 2,4-hexadienoate) is the ethyl ester of sorbic acid, a naturally occurring fatty acid.[1] While sorbic acid and its potassium salt are widely utilized as antimicrobial preservatives in the food and pharmaceutical industries, this compound is primarily recognized as a flavoring agent and fragrance, imparting a warm, fruity aroma.[1][2][3] However, as an ester of sorbic acid, it also possesses antimicrobial properties that make it a subject of interest for food preservation and shelf-life extension.[4][5] Its greater lipophilicity compared to sorbic acid could theoretically enhance its ability to penetrate microbial cell membranes.[6]
Mechanism of Antimicrobial Action
The preservative action of this compound is functionally related to sorbic acid. The prevailing mechanism involves the following steps:
-
Cellular Uptake: As a lipid-soluble molecule, this compound is believed to pass through the microbial cell membrane.[6]
-
Hydrolysis: Inside the cell, enzymatic activity may hydrolyze the ester, releasing sorbic acid and ethanol.[6]
-
Intracellular Acidification: The released sorbic acid, a weak acid, dissociates in the more neutral intracellular environment, releasing protons (H+). This leads to a drop in the internal pH.[7]
-
Metabolic Inhibition: The lowered intracellular pH and the sorbate anion itself interfere with critical metabolic functions, including enzymatic activity and transport systems, ultimately inhibiting microbial growth or leading to cell death.[7][8]
This mechanism is most effective in foods with a low pH (below 6.5), as the un-dissociated acid form more readily penetrates microbial cells.[2][9]
Diagram: Proposed Antimicrobial Mechanism of this compound
Caption: Proposed mechanism of this compound's antimicrobial action.
Antimicrobial and Antioxidant Properties
This compound has demonstrated antimicrobial activity, although its efficacy relative to more common sorbates can vary depending on the target microorganism.[4] As a derivative of sorbic acid, it is primarily effective against molds and yeasts and less active against bacteria.[2]
While specific studies on the antioxidant capacity of this compound are limited, related esters like ethyl propanoate have been investigated for their ability to inhibit oxidation, scavenge free radicals, and prevent the deterioration of fats and oils in food.[10] This suggests that this compound may also contribute to food preservation by slowing oxidative rancidity, a valuable trait for extending the shelf life of lipid-rich foods.
Safety and Toxicology
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1] Sorbic acid and its salts have a very low level of mammalian toxicity and are metabolized by pathways similar to other fatty acids.[11][12] The acceptable daily intake (ADI) for sorbic acid and potassium sorbate has been established at 11 mg/kg of body weight per day by the European Food Safety Authority (EFSA).[13]
Data Presentation
The following table summarizes the in vitro cytotoxicity of this compound compared to other sorbate derivatives against Caco-2 cells, as determined by the MTT assay. Lower IC₅₀ values indicate higher cytotoxicity.
Table 1: Comparative Cytotoxicity (IC₅₀) of Sorbate Derivatives
| Compound | IC₅₀ (% w/w) | Reference |
| This compound | <0.045 | [4][6] |
| Sorbic Acid | <0.045 | [4][6] |
| Isopropyl Sorbate | 0.32 | [4][6] |
| Potassium Sorbate | >0.75 | [4][6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.[14]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller Hinton Broth for bacteria, RPMI-1640 for yeast)[14]
-
Microbial culture in the logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the test microorganism in the appropriate broth overnight at its optimal temperature.
-
Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL), often calibrated using a spectrophotometer to a specific optical density (e.g., 0.5 McFarland standard).[14]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) and then dilute it into the broth medium. Note: A solvent toxicity control must be included.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound (in broth) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the second to last column. Discard 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate (e.g., with a sterile lid or film) to prevent evaporation.
-
Incubate at the microorganism's optimal temperature (e.g., 35-37°C) for 18-24 hours.[14]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) after incubation.[15] This can be assessed visually or by reading the optical density (OD) with a plate reader.
-
Diagram: Workflow for MIC Determination
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Protocol 2: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol describes a common spectrophotometric method to evaluate the potential antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[16][17]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (analytical grade)
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer and cuvettes or 96-well plate reader
-
Vortex mixer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark and cold.
-
Prepare a series of dilutions of this compound in methanol at various concentrations.
-
Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) for comparison.
-
-
Assay Reaction:
-
In a test tube or microplate well, mix a defined volume of the this compound solution (e.g., 100 µL) with a larger volume of the DPPH solution (e.g., 900 µL).
-
Prepare a blank sample containing only methanol.
-
Prepare a control sample containing methanol and the DPPH solution.
-
-
Incubation and Measurement:
-
Vortex the mixtures and incubate them in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of each solution at the appropriate wavelength for DPPH (typically ~517 nm).
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 3: Shelf-Life Study of a Food Product
This protocol provides a framework for evaluating the effectiveness of this compound in extending the shelf life of a model food product, such as a fruit juice or salad dressing.
Materials:
-
Food product to be tested
-
This compound
-
Sterile packaging containers
-
Incubator or storage chamber set to a specific temperature (e.g., refrigeration at 4°C or accelerated at 25°C)
-
Microbiology supplies (agar plates, diluents)
-
pH meter
-
Equipment for sensory analysis[18]
Procedure:
-
Sample Preparation and Treatment:
-
Divide the food product into batches.
-
Create a control group (no treatment).
-
Create one or more experimental groups, treating the product with different concentrations of this compound (e.g., 0.05%, 0.1% w/w). Ensure homogenous mixing.
-
Package all samples under identical conditions and store them at the selected temperature.
-
-
Periodic Analysis:
-
At regular intervals (e.g., Day 0, Day 3, Day 7, Day 14, etc.), remove samples from each group for analysis.
-
Microbial Analysis: Perform total viable counts (TVC) and specific counts for yeasts and molds to assess antimicrobial efficacy.
-
Physicochemical Analysis: Measure pH, as changes can indicate spoilage. For lipid-containing foods, peroxide value or TBARS tests can measure oxidation.
-
Sensory Evaluation: Conduct sensory analysis with a trained panel or consumer group to evaluate attributes like aroma, flavor, appearance, and overall acceptability.[19][20] Panellists should compare treated samples against the control.
-
-
Data Interpretation:
-
Compare the microbial, physicochemical, and sensory data between the control and this compound-treated groups over time.
-
Determine if this compound significantly delayed microbial growth, slowed chemical degradation, and maintained sensory acceptability, thereby extending the product's shelf life.
-
Diagram: Workflow for a Food Product Shelf-Life Study
Caption: General workflow for conducting a shelf-life study.
References
- 1. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]
- 4. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. foodadditives.net [foodadditives.net]
- 8. foodadditives.net [foodadditives.net]
- 9. Potassium sorbate - Wikipedia [en.wikipedia.org]
- 10. Ethyl Propanoate in Food Preservation: Antioxidant Properties [eureka.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Toxicology of sorbic acid and sorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 14. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sensory Analysis S-590.01.700.. | MEBAK [mebak.org]
- 19. ifst.org [ifst.org]
- 20. researchgate.net [researchgate.net]
Application Note: Ethyl Sorbate as a Volatile Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for utilizing ethyl sorbate as a volatile internal standard for the quantitative analysis of volatile and semi-volatile compounds by gas chromatography (GC). This compound is a suitable internal standard for many applications due to its favorable physicochemical properties, including its volatility, stability, and typical absence in most biological and pharmaceutical matrices. This application note outlines the rationale for its use, experimental protocols for standard preparation and sample analysis, and data interpretation.
Introduction to Internal Standards in Gas Chromatography
Quantitative analysis in gas chromatography relies on the precise and accurate measurement of analyte peak areas. However, variations in injection volume, instrument response, and sample matrix effects can introduce errors. An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. By comparing the peak area of the analyte to the peak area of the internal standard, the ratio is used for quantification. This ratiometric approach compensates for variations in the analytical process, thereby improving the precision and accuracy of the results.
Key attributes of an ideal internal standard include:
-
Chemical Similarity: The internal standard should be chemically similar to the analytes of interest.
-
Resolution: It must be well-resolved from all other components in the chromatogram.
-
Non-interference: The internal standard should not react with any sample components.
-
Purity and Availability: It must be available in a highly pure form.
-
Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.
This compound as a Volatile Internal Standard
This compound (ethyl (2E,4E)-hexa-2,4-dienoate) is an ester with properties that make it an excellent candidate as a volatile internal standard in GC analysis.
Properties of this compound:
| Property | Value |
| Chemical Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| Boiling Point | 195-202 °C (at 760 mmHg) |
| Density | 0.956 g/mL at 25 °C |
| CAS Number | 2396-84-1 |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone. |
Source: Sigma-Aldrich, PubChem
Rationale for Use:
-
Volatility: Its boiling point allows for good chromatographic behavior and elution within a reasonable time frame for many volatile and semi-volatile compound analyses.
-
Stability: this compound is a relatively stable compound under typical GC conditions.
-
Commercial Availability: It is readily available in high purity from various chemical suppliers.
-
Unique Structure: Its structure is not commonly found in many natural products or pharmaceutical formulations, reducing the likelihood of it being an endogenous component of the sample.
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be diluted to create working internal standard solutions.
Materials:
-
This compound (≥98% purity)
-
Anhydrous ethanol (or other suitable solvent, e.g., methanol, acetone)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Accurately weigh approximately 100 mg of pure this compound into a clean, dry 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of anhydrous ethanol to dissolve the this compound completely.
-
Once dissolved, bring the volume up to the 10 mL mark with anhydrous ethanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
This creates a stock solution of approximately 10 mg/mL. Calculate the exact concentration based on the weight of this compound used.
-
Transfer the stock solution to a labeled, sealed vial and store it at 4°C.
Preparation of Calibration Standards and Samples
Objective: To prepare a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the this compound internal standard.
Procedure:
-
Prepare Analyte Stock Solution: Prepare a stock solution of the analyte(s) of interest in a suitable solvent.
-
Prepare Calibration Standards: Create a series of dilutions of the analyte stock solution to cover the desired concentration range.
-
Spike with Internal Standard: To each calibration standard and sample, add a precise volume of the this compound working internal standard solution to achieve a final concentration that gives a good chromatographic response (e.g., 10-50 µg/mL). It is crucial that the concentration of the internal standard is the same in all samples and standards.
-
Sample Preparation: For liquid samples, a direct dilution followed by the addition of the internal standard may be sufficient. For solid or semi-solid samples, an extraction step (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary before adding the internal standard.
Gas Chromatography (GC) Method Parameters
The following GC parameters are a starting point and should be optimized for the specific analytes and matrix being investigated. A flame ionization detector (FID) is commonly used for the analysis of volatile organic compounds.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Analysis and Interpretation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.
Response Factor (RF):
The relative response factor (RRF) can be calculated for each analyte relative to the internal standard.
RRF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
Quantification:
The concentration of the analyte in a sample is then calculated using the following equation:
Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RRF)
Sample Quantitative Data
The following table is an example of a calibration curve for the quantification of Linalool using this compound as an internal standard.
| Linalool Conc. (µg/mL) | Linalool Peak Area | This compound Peak Area (IS Conc. 20 µg/mL) | Peak Area Ratio (Linalool/IS) |
| 5 | 15,000 | 60,000 | 0.25 |
| 10 | 31,000 | 61,000 | 0.51 |
| 25 | 76,000 | 60,500 | 1.26 |
| 50 | 152,000 | 60,800 | 2.50 |
| 100 | 305,000 | 60,200 | 5.07 |
Calibration Curve: A linear regression of the Peak Area Ratio vs. Linalool Concentration would yield a high correlation coefficient (R² > 0.99), indicating a good fit for the calibration model.
Method Validation
To ensure the reliability of the analytical method using this compound as an internal standard, it is essential to perform method validation according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in a spiked matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Example Recovery Data
The following table shows example recovery data for three volatile compounds in a pharmaceutical formulation matrix spiked at three different concentration levels, using this compound as the internal standard.
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Limonene | 10 | 9.8 | 98 |
| 50 | 49.1 | 98.2 | |
| 100 | 101.2 | 101.2 | |
| Eucalyptol | 10 | 9.5 | 95 |
| 50 | 51.0 | 102 | |
| 100 | 99.5 | 99.5 | |
| Camphor | 10 | 10.3 | 103 |
| 50 | 48.9 | 97.8 | |
| 100 | 101.5 | 101.5 |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Logic of Internal Standard Quantification
Caption: Ratiometric calculation using an internal standard.
Conclusion
This compound is a practical and effective internal standard for the quantification of volatile and semi-volatile compounds by gas chromatography. Its chemical properties and commercial availability make it a valuable tool for researchers, scientists, and drug development professionals seeking to improve the accuracy and precision of their analytical methods. The protocols and data presented in this application note provide a solid foundation for the implementation of this compound as a volatile internal standard in a variety of applications. Method parameters should be optimized for each specific application to ensure the best performance.
In Vitro Protocol for Evaluating the Antimicrobial Efficacy of Ethyl Sorbate
Application Note
Ethyl sorbate, the ethyl ester of sorbic acid, is a food-grade preservative known for its antimicrobial properties, particularly against molds and yeasts.[1][2] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of this compound in a laboratory setting. The described methods include standardized broth microdilution, disk diffusion, and time-kill assays to determine the minimum inhibitory concentration (MIC), zones of inhibition, and the rate of microbial killing, respectively.
The antimicrobial action of sorbates is primarily attributed to the undissociated form of the acid, which is more effective at lower pH values.[1][3][4] The mechanism of action is multifaceted, involving the inhibition of essential microbial enzymes, particularly those in carbohydrate and citric acid metabolism, and the disruption of cell membrane integrity and transport functions.[5][6] This protocol is designed to provide a robust framework for assessing these antimicrobial effects against a range of relevant microorganisms.
Key Experimental Protocols
This section details the methodologies for three key in vitro antimicrobial susceptibility tests. It is crucial to maintain aseptic techniques throughout these procedures to prevent contamination.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[7][8][9][10][11]
Materials:
-
This compound
-
Ethanol (for stock solution preparation)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Multichannel pipette
-
Sterile reagent reservoirs
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethanol due to its limited water solubility.[8][12][13] A concentration of 1280 µg/mL is a common starting point for MIC assays.[11]
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate, except for the first column.[11]
-
In the first column, add 100 µL of the this compound working solution (diluted from the stock to the highest desired concentration).
-
-
Serial Dilutions: Perform twofold serial dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.[11] This creates a concentration gradient of this compound.
-
Controls:
-
Growth Control (Column 11): Add 50 µL of broth. This well will contain the microbial inoculum without this compound to ensure the viability of the organism.[8][11]
-
Sterility Control (Column 12): Add 100 µL of broth only. This well should remain clear and serves as a control for the sterility of the medium.[8][11]
-
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth from a fresh (18-24 hour) culture on an agar plate. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[11]
-
Inoculation: Add 50 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL.[11]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[11]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[7][8]
Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[12][13][14][15][16]
Materials:
-
This compound
-
Sterile 6-mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Forceps
-
Ruler or calipers
-
Incubator
Procedure:
-
Preparation of this compound Disks: Aseptically impregnate sterile blank paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution assay.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[13][16] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[13][16]
-
Disk Placement: Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.[13][15] Gently press each disk to ensure complete contact with the agar.[13] Place disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.
Time-Kill Assay
This dynamic assay evaluates the rate at which this compound kills a microbial population over time.
Materials:
-
This compound
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial or fungal inocula
-
Sterile test tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plate counting (e.g., pipettes, dilution tubes, agar plates)
Procedure:
-
Preparation: Prepare tubes or flasks containing sterile broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, prepare a growth control tube without this compound.
-
Inoculation: Inoculate each tube with a standardized microbial suspension to achieve a starting concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17]
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in a suitable sterile diluent. Plate a specific volume of the appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates under appropriate conditions until colonies are visible. Count the number of colonies on each plate to determine the number of viable microorganisms (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
| Microorganism | ATCC Strain No. | MIC (µg/mL) | MIC (w/v %) |
| Escherichia coli | 25922 | Data | Data |
| Staphylococcus aureus | 25923 | Data | Data |
| Candida albicans | 10231 | Data | Data |
| Listeria monocytogenes | 7644 | Data | Data |
| Aspergillus niger | 16404 | Data | Data |
| Salmonella enteritidis | 13076 | Data | Data |
Table 2: Zone of Inhibition Diameters for this compound
| Microorganism | ATCC Strain No. | This compound Disk Conc. (µ g/disk ) | Zone of Inhibition (mm) |
| Escherichia coli | 25922 | Data | Data |
| Staphylococcus aureus | 25923 | Data | Data |
| Bacillus subtilis | 11774 | Data | Data |
Table 3: Time-Kill Assay Results for this compound against Staphylococcus aureus ATCC 25923
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (0.5 x MIC) | Log₁₀ CFU/mL (1 x MIC) | Log₁₀ CFU/mL (2 x MIC) |
| 0 | Data | Data | Data | Data |
| 2 | Data | Data | Data | Data |
| 4 | Data | Data | Data | Data |
| 6 | Data | Data | Data | Data |
| 8 | Data | Data | Data | Data |
| 12 | Data | Data | Data | Data |
| 24 | Data | Data | Data | Data |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antimicrobial efficacy testing of this compound.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed antimicrobial mechanism of this compound.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 5. extension.iastate.edu [extension.iastate.edu]
- 6. Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative [mdpi.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. youtube.com [youtube.com]
- 9. protocols.io [protocols.io]
- 10. en.iacld.com [en.iacld.com]
- 11. benchchem.com [benchchem.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 16. asm.org [asm.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Antifungal Activity of Ethyl Sorbate Against Aspergillus niger
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus niger is a ubiquitous filamentous fungus that is a common contaminant in food and industrial processes. While generally regarded as safe, some strains can produce mycotoxins, and it can cause opportunistic infections in immunocompromised individuals. Ethyl sorbate, the ethyl ester of sorbic acid, is a food-grade flavoring agent with potential antifungal properties. These application notes provide a framework for investigating the antifungal activity of this compound against Aspergillus niger, including detailed experimental protocols and data presentation guidelines. While direct comprehensive data for this compound is limited, the information provided for its parent compound, sorbic acid, serves as a valuable proxy and starting point for research.
Data Presentation
Quantitative data from antifungal experiments should be summarized for clear comparison. Below are template tables for presenting key findings.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid against Aspergillus niger
| Inoculum | Concentration (mM) at pH 4.0 |
| Spores (10⁵/mL) | 4.5[1][2] |
| Mycelia (from 10⁵ spores/mL at 24h) | ~1.5[1][2] |
Note: Data presented is for sorbic acid, the parent compound of this compound.
Table 2: Effect of Sorbic Acid on Aspergillus niger Spore Germination and Mycelial Growth
| Sorbic Acid Concentration (mM) | Spore Germination Time (hours) | Mycelial Biomass Inhibition (after 24h) | Mycelial Biomass Inhibition (after 48h) |
| 0 (Control) | 6 - 12[3] | 0% | 0% |
| 1.0 | 12 - 18[3] | 57%[3] | 28%[3] |
| 3.0 | > 24[3] | - | - |
Note: Data presented is for sorbic acid.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for assessing the antifungal activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for filamentous fungi.
a. Preparation of Aspergillus niger Inoculum:
-
Culture A. niger on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days to allow for sufficient sporulation.
-
Harvest conidia by flooding the plate with sterile 0.9% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile L-shaped spreader.
-
Filter the conidial suspension through sterile cheesecloth to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 2-5 x 10⁵ CFU/mL using a hemocytometer.
b. Broth Microdilution Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration range to be tested.
-
Add 100 µL of the A. niger inoculum to each well.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 48-72 hours.
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
Spore Germination Assay
a. Spore Suspension Preparation:
-
Prepare a conidial suspension of A. niger as described in the MIC protocol, adjusting the concentration to 10⁷ spores/mL in sterile distilled water.
b. Assay Procedure:
-
Prepare different concentrations of this compound in a suitable germination medium (e.g., Potato Dextrose Broth - PDB).
-
Add the A. niger spore suspension to each concentration of this compound to a final concentration of 10⁶ spores/mL.
-
Incubate the suspensions at 28-30°C with shaking.
-
At regular time intervals (e.g., 6, 12, 18, 24 hours), take an aliquot from each suspension.
-
Observe at least 100 spores under a microscope and count the number of germinated spores (spores with a germ tube length equal to or greater than the spore diameter).
-
Calculate the percentage of germination inhibition compared to a control without this compound.
Cell Membrane Integrity Assay (Propidium Iodide Staining)
a. Fungal Culture and Treatment:
-
Grow A. niger in PDB for 18-24 hours to obtain young mycelia.
-
Harvest the mycelia by centrifugation and wash with Phosphate Buffered Saline (PBS).
-
Resuspend the mycelia in PBS and treat with different concentrations of this compound (including the MIC value) for a defined period (e.g., 2, 4, 6 hours).
b. Staining and Analysis:
-
After treatment, add propidium iodide (PI) to the mycelial suspension to a final concentration of 5-10 µg/mL.
-
Incubate in the dark for 15-30 minutes.
-
Observe the mycelia under a fluorescence microscope. Red fluorescence indicates damaged cell membranes that have allowed PI to enter and intercalate with DNA.
-
Alternatively, quantify the fluorescence using a flow cytometer or a fluorescence plate reader.
Visualizations
Experimental Workflow
Caption: Workflow for investigating the antifungal activity of this compound.
Proposed Mechanism of Action of Sorbates
References
Application Notes and Protocols: Ethyl Sorbate in the Development of Novel Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl Sorbate in Flavor Development
This compound is a fatty acid ester recognized for its characteristic warm, fruity aroma, often with notes of pineapple, tutti-frutti, and a juicy tropical nuance.[1] As a synthetic flavoring agent, it is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), bearing the FEMA number 2459.[2] Its chemical formula is C8H12O2, and it is also known as ethyl 2,4-hexadienoate.[3] this compound is found naturally in some fruits like starfruit and pawpaw and is used in a variety of food products, including ice cream, beverages, candy, and baked goods, typically at concentrations of 6-18 ppm.[3]
These application notes provide detailed protocols for utilizing this compound in the creation of novel flavor profiles, particularly focusing on tropical fruit blends. The protocols cover both the analytical characterization and sensory evaluation of these new flavors, essential for research and development in the food, beverage, and pharmaceutical industries.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is crucial for its effective application in flavor development.
| Property | Value | Reference |
| Chemical Formula | C8H12O2 | [3] |
| Molecular Weight | 140.18 g/mol | [4] |
| Appearance | Clear, colorless to yellowish liquid | [3] |
| Odor | Warm, fruity, pineapple, sweet, green | [1] |
| Taste (at 30 ppm) | Fruity, sweet, green, pineapple, tutti frutti-like with juicy tropical nuance | |
| Boiling Point | 195.5 °C | [3] |
| Flash Point | 69.4 °C | [3] |
| Solubility | Slightly soluble in water; miscible in oils and ethanol | [5][6] |
Experimental Protocols for Novel Flavor Development
The creation of a novel flavor profile is a systematic process that involves blending different aromatic compounds and subjecting them to rigorous analytical and sensory testing. The following protocols outline a workflow for developing a novel tropical fruit flavor with this compound as a key component.
Protocol for Flavor Blend Formulation
Objective: To create a series of flavor blends with varying concentrations of this compound to achieve a novel tropical fruit profile.
Materials:
-
This compound (food grade)
-
Other flavor compounds (e.g., ethyl butyrate for fruity notes, gamma-decalactone for peachy/apricot notes, and citral for citrus notes)
-
Propylene glycol (PG) or ethanol (food grade) as a solvent
-
Glass vials with PTFE-lined caps
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation: Prepare 1% (w/w) stock solutions of this compound and other selected flavor compounds in propylene glycol.
-
Flavor Blend Creation: Create a series of flavor blends by combining the stock solutions in different ratios. For example, to develop a novel "Tropical Sunset" flavor, the following combinations can be explored:
| Blend ID | This compound (μL of 1% stock) | Ethyl Butyrate (μL of 1% stock) | Gamma-Decalactone (μL of 1% stock) | Citral (μL of 1% stock) | Propylene Glycol (μL) |
| TS-01 | 10 | 20 | 5 | 2 | 963 |
| TS-02 | 20 | 20 | 5 | 2 | 953 |
| TS-03 | 30 | 20 | 5 | 2 | 943 |
| TS-04 | 20 | 10 | 10 | 5 | 955 |
| TS-05 | 20 | 30 | 5 | 1 | 944 |
-
Maturation: Seal the vials tightly, vortex for 30 seconds, and allow the blends to mature for at least 24 hours at room temperature to allow the aromatic notes to integrate.
Protocol for Analytical Characterization
Objective: To identify and quantify the volatile compounds in the developed flavor blends.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the matured flavor blends (from Protocol 3.1) in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.
-
GC-MS Parameters (Illustrative):
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 2 minutes, ramp to 230 °C at 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
-
Data Analysis: Identify the individual compounds by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative abundance of each compound by integrating the peak areas.
Methodology: Gas Chromatography-Olfactometry (GC-O)
-
Objective: To determine the odor-active compounds in the flavor blends.
-
Procedure: The effluent from the GC column is split between the mass spectrometer and a sniffing port. A trained sensory panelist sniffs the effluent and records the odor description and intensity at specific retention times. This allows for the identification of compounds that contribute significantly to the overall aroma.
Protocol for Sensory Evaluation
Objective: To assess the sensory profile of the novel flavor blends and determine consumer acceptance.
Methodology: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection and Training: Recruit and train a panel of 8-12 individuals. Panelists should be screened for their sensory acuity and trained to identify and scale the intensity of specific aroma and taste attributes relevant to tropical fruit flavors (e.g., "pineapple," "fruity," "sweet," "citrus," "creamy," "artificial").
-
Sample Preparation: Prepare beverage samples (e.g., sweetened water or a neutral alcoholic base) containing the novel flavor blends at a predetermined concentration (e.g., 0.05% w/v).
-
Evaluation: In a controlled sensory laboratory, present the samples to the panelists in a randomized order. Panelists will rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between the flavor blends.
Data Presentation
Quantitative data from the sensory evaluation should be summarized in a clear and structured table to facilitate comparison.
Table 1: Mean Intensity Scores for "Tropical Sunset" Flavor Blends (Hypothetical Data)
| Attribute | TS-01 | TS-02 | TS-03 | TS-04 | TS-05 |
| Pineapple | 4.5 | 6.8 | 8.2 | 5.1 | 5.5 |
| Fruity (General) | 7.2 | 7.5 | 7.8 | 6.9 | 8.0 |
| Sweet | 6.8 | 7.0 | 7.1 | 6.5 | 6.9 |
| Citrus | 2.1 | 2.3 | 2.5 | 4.5 | 1.8 |
| Creamy | 1.5 | 1.8 | 2.0 | 3.5 | 1.2 |
| Artificial | 3.2 | 2.5 | 2.8 | 3.0 | 2.1 |
| Overall Liking | 6.5 | 7.8 | 7.2 | 6.8 | 8.1 |
Intensity scores are on a 0-10 scale, where 0 = none and 10 = very intense. Overall liking is on a 9-point hedonic scale.
Visualization of Workflows and Pathways
Experimental Workflow for Novel Flavor Development
Caption: Workflow for the development and evaluation of novel flavor profiles.
Logical Relationship of Flavor Development Components
Caption: Interplay of components in flavor development.
Potential Signaling Pathways in Flavor Perception
While the specific olfactory receptors for this compound are not fully elucidated, the perception of fruity esters generally involves G-protein coupled olfactory receptors (ORs). Furthermore, as an alpha,beta-unsaturated ester, this compound has the potential to interact with Transient Receptor Potential (TRP) channels, which are involved in chemosensation.
Caption: Putative signaling pathways for this compound perception.
Conclusion
This compound is a versatile flavoring agent with significant potential for the creation of novel and appealing flavor profiles, especially in the tropical fruit category. By systematically applying the formulation, analytical, and sensory protocols outlined in these application notes, researchers and developers can effectively harness the unique characteristics of this compound. Further research into its interaction with specific olfactory receptors and TRP channels will provide a deeper understanding of its flavor modulation properties and may open new avenues for its application in the food, beverage, and pharmaceutical industries.
References
- 1. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]
- 2. US6495718B1 - Method for suppressing sorbate- and/or sorbic acid-induced discoloration - Google Patents [patents.google.com]
- 3. Herbal Compounds and Toxins Modulating TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modulation of transient receptor potential (TRP) channels by plant derived substances used in over-the-counter cough and cold remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1999007235A1 - Enhanced flavoring compositions containing n-ethyl-p-menthane-3-carboxamide and method of making and using same - Google Patents [patents.google.com]
Application of Ethyl Sorbate in Biocompatibility and Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl sorbate in biocompatibility and cytotoxicity studies. This compound, an ester of sorbic acid, is utilized as a preservative in various pharmaceutical and food products. Understanding its interaction with biological systems is crucial for ensuring product safety and efficacy. This document outlines key experimental protocols and summarizes existing data on the cytotoxic effects of this compound.
Introduction
This compound is a food-grade preservative with antimicrobial properties. Its biocompatibility and potential cytotoxicity are of significant interest in the development of new drug formulations and food products. In vitro and in vivo assays are essential tools to evaluate the biological response to this compound. This document details the methodologies for assessing cell viability, apoptosis, and overall toxicity, providing researchers with the necessary information to conduct these evaluations.
A comparative study on sorbate derivatives highlighted that this compound exhibits cytotoxic effects on Caco-2 cells, an immortalized human colorectal adenocarcinoma cell line.[1][2][3] The study utilized established cytotoxicity assays to determine the concentration-dependent effects of this compound on cell viability.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from a comparative study on the cytotoxicity of various sorbate derivatives, including this compound, on Caco-2 cells.
Table 1: IC50 Values of Sorbate Derivatives in Caco-2 Cells [2][3]
| Compound | MTT Assay IC50 (% w/w) | Neutral Red Assay IC50 (% w/w) |
| This compound | <0.045 | >0.75 |
| Sorbic Acid | <0.045 | 0.66 |
| Isopropyl Sorbate | 0.32 | >0.75 |
| Potassium Sorbate | >0.75 | >0.75 |
Table 2: Cell Viability of Caco-2 Cells after Treatment with Sorbate Derivatives (MTT Assay) [3][4]
| Concentration (% w/w) | This compound (% Viability ± SEM) | Sorbic Acid (% Viability ± SEM) | Isopropyl Sorbate (% Viability ± SEM) | Potassium Sorbate (% Viability ± SEM) |
| 0.045 | 17.0 ± 2.2 | 3.6 ± 0.18 | 59.1 ± 1.7 | 99.8 ± 1.5 |
| 0.09 | 22.6 ± 3.3 | 4.3 ± 0.1 | 62.1 ± 3.7 | 96.6 ± 2.1 |
| 0.18 | 19.9 ± 4.3 | 3.8 ± 0.1 | 57.4 ± 3.5 | 91.9 ± 2.0 |
| 0.375 | 10.7 ± 4.3 | 5.1 ± 0.3 | 47.2 ± 2.6 | 89.3 ± 2.0 |
| 0.75 | 4.8 ± 1.2 | 4.0 ± 0.3 | 3.8 ± 1.6 | 54.7 ± 2.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old media from the wells and add 100 µL of the this compound solutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
-
Caco-2 cells and culture reagents (as above)
-
Neutral Red solution (e.g., 50 µg/mL in DMEM)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the media and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of Neutral Red destain solution to each well and incubate for 10 minutes with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay using Annexin V and Propidium Iodide Staining by Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Caco-2 cells and culture reagents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed Caco-2 cells in 6-well plates and treat with this compound as desired.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Galleria mellonella Larvae Toxicity Assay
This in vivo assay provides an initial assessment of systemic toxicity.
Materials:
-
Galleria mellonella larvae in their final instar stage
-
This compound solutions of varying concentrations
-
Microinjection needle
-
Incubator
Protocol:
-
Larvae Selection: Select healthy larvae of similar size and weight.
-
Injection: Inject a small volume (e.g., 10 µL) of the this compound solution into the hemocoel of each larva. A control group should be injected with the vehicle solvent.
-
Incubation: Incubate the larvae at 37°C.
-
Survival Monitoring: Monitor the survival of the larvae at regular intervals (e.g., every 24 hours) for a set period (e.g., 96 hours).
-
Data Analysis: Plot survival curves and determine the LD50 (lethal dose for 50% of the population).
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General Workflow for In Vitro Cytotoxicity Assays.
Caption: Workflow for In Vivo G. mellonella Toxicity Assay.
Hypothesized Signaling Pathway
The precise signaling pathways modulated by this compound leading to cytotoxicity are not yet fully elucidated. However, based on the known effects of sorbates on cell membranes and cellular metabolism, a hypothesized pathway can be proposed. Sorbates are known to interfere with membrane integrity and function, which can trigger downstream cellular stress responses.[5]
Caption: Hypothesized Cytotoxicity Pathway of this compound.
This proposed pathway suggests that this compound's interaction with the cell membrane leads to cellular stress and mitochondrial dysfunction, ultimately activating the caspase cascade and inducing apoptosis, which results in decreased cell viability. Further research is needed to validate this hypothetical model and identify the specific molecular players involved.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AE [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. circadiancropsciences.com [circadiancropsciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Acid-Catalyzed Ethyl Sorbate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information for the acid-catalyzed synthesis of ethyl sorbate. The following sections address common issues leading to low yields and offer systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low yields in the Fischer esterification of sorbic acid?
The synthesis of this compound from sorbic acid and ethanol is a reversible equilibrium reaction known as Fischer-Speier esterification.[1][2] The primary cause of low yield is the presence of water, which is a byproduct of the reaction.[3][4] Water can hydrolyze the this compound ester back to the starting materials, sorbic acid and ethanol, thereby shifting the equilibrium away from the desired product.[2][3] To achieve a high yield, the equilibrium must be actively shifted towards the product side.[3][5]
Q2: How can I effectively shift the reaction equilibrium to maximize this compound yield?
According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either using an excess of a reactant or by removing a product as it is formed.[5][6]
-
Use Excess Alcohol: Employing a large excess of ethanol is a common strategy to drive the reaction forward.[1][5][6] Using a 10-fold excess of alcohol can potentially increase yields from a theoretical equilibrium of around 65% to over 95%.[6]
-
Remove Water: Continuously removing water from the reaction mixture is a highly effective method.[2][3][7] This can be accomplished by:
Q3: My reaction has stopped before all the sorbic acid is consumed. What are the potential causes?
If the reaction stalls, several factors related to the reaction conditions and components should be investigated:
-
Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient quantity.[3][8] Ensure the catalyst is active and used in an appropriate catalytic amount (typically 1-2% by mass of the carboxylic acid).[3]
-
Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will slow the reaction rate, preventing it from reaching equilibrium in a reasonable time.[3][8] The reaction is typically run at reflux to ensure an adequate rate.[1][5]
-
Insufficient Reaction Time: Esterification can be slow.[5] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[8][9]
Q4: I am observing byproducts that are complicating purification. What side reactions might be occurring?
Side reactions can compete with the main esterification, reducing the overall yield.[8] Potential side reactions include:
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.[3]
-
Reactions of the Diene: The conjugated double bonds in sorbic acid can be susceptible to polymerization or other addition reactions under strongly acidic and high-temperature conditions. Optimizing reaction conditions by using the mildest effective temperature can help minimize these side reactions.[8]
Q5: How can I minimize product loss during the work-up and purification stages?
Significant product loss can occur during isolation. Following proper procedures is critical:
-
Neutralization: Carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Perform this step slowly to avoid excessive gas formation.[10]
-
Extraction: Use a suitable organic solvent (e.g., ethyl acetate, diethyl ether) for extraction. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product from the aqueous layer.[3][8]
-
Emulsion Prevention: If an emulsion forms during extraction, it can be broken by adding brine (a saturated NaCl solution).[8]
-
Drying and Evaporation: Thoroughly dry the combined organic layers with an anhydrous salt like sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.[3]
-
Purification: Given the boiling point of this compound, vacuum distillation is often the preferred method for final purification to prevent thermal degradation.[3]
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield
| Parameter | Condition | Typical Yield | Rationale |
| Molar Ratio (Ethanol:Sorbic Acid) | 1:1 | ~60-70% | The reaction reaches equilibrium without being driven to completion.[6] |
| 5:1 | ~85-95% | A large excess of alcohol shifts the equilibrium toward the product.[6] | |
| 10:1 | >95% | Maximizes the effect of Le Chatelier's principle.[6] | |
| Water Removal Method | None | Low-Moderate | The reverse reaction (hydrolysis) is significant, limiting the yield.[2][3] |
| Molecular Sieves | Good-High | Effectively traps the water byproduct, preventing hydrolysis.[1][3] | |
| Dean-Stark Apparatus | Very High | Continuously removes water via azeotropic distillation, providing the most effective equilibrium shift.[3][7] | |
| Catalyst Concentration (H₂SO₄) | <1% w/w | Low (Slow Rate) | Insufficient catalyst leads to a very slow reaction that may not reach equilibrium in a practical timeframe.[3] |
| 1-3% w/w | Optimal | Provides a sufficient reaction rate without promoting excessive side reactions.[3] | |
| >5% w/w | Decreased | High acid concentration can promote side reactions like polymerization or ether formation, reducing selectivity.[3][8] |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sorbic acid (1.0 eq) and a large excess of absolute ethanol (5-10 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.01-0.03 eq).
-
Heating: Heat the mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress by TLC (see Protocol 3). The reaction is typically complete in 2-6 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the excess ethanol.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[3][8]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.[3]
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.[3]
Protocol 2: Synthesis Using a Dean-Stark Apparatus
-
Reaction Setup: In a round-bottom flask, combine sorbic acid (1.0 eq), a slight excess of ethanol (1.5-2.0 eq), an acid catalyst (e.g., p-TsOH), and a solvent that forms an azeotrope with water, such as toluene.[3]
-
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, where the water will separate and collect at the bottom, while the toluene overflows back into the flask.
-
Completion: The reaction is complete when water no longer collects in the trap.
-
Work-up and Purification: Follow steps 4-6 from Protocol 1.
Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: Periodically (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture using a capillary tube.
-
Spotting: Spot the reaction mixture on a silica gel TLC plate. Also, spot the starting material (sorbic acid) as a reference.[9]
-
Development: Develop the plate in a chamber with a suitable eluent system (e.g., a 4:1 mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front nears the top, remove the plate and visualize the spots under a UV lamp. Sorbic acid is UV active.
-
Analysis: The reaction is complete when the spot corresponding to sorbic acid has disappeared or is very faint.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: The reaction mechanism for acid-catalyzed Fischer esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Synthesis of Ethyl Sorbate
Welcome to the technical support center for the enzymatic synthesis of ethyl sorbate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound in a question-and-answer format.
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the enzymatic synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:
-
Suboptimal Reaction Conditions: The temperature, substrate molar ratio, and enzyme concentration are critical. Verify that these parameters are within the optimal range for the lipase you are using.
-
Enzyme Inactivation or Inhibition: The lipase may be denatured or inhibited. This can be caused by excessive temperatures, incorrect pH of the enzyme's microenvironment, or high concentrations of substrates, particularly ethanol. Consider using an immobilized lipase like Novozym 435 to enhance stability.
-
Excess Water Content: While a minimal amount of water is necessary for lipase activity, an excess shifts the reaction equilibrium towards hydrolysis, reducing the ester yield. Controlling water activity (aw) is crucial.
-
Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially when using an immobilized enzyme. Ensure sufficient agitation of the reaction mixture.
Q2: The esterification reaction has stalled prematurely. What are the likely reasons?
A2: A sudden halt in the reaction is often due to:
-
Enzyme Deactivation: High reaction temperatures can lead to the thermal denaturation of the lipase. Some organic solvents can also irreversibly inactivate lipases.
-
Product Inhibition: The accumulation of this compound or the by-product, water, can inhibit the enzyme's activity. Consider in-situ product removal techniques.
-
Substrate Inhibition: High concentrations of ethanol are known to inhibit and even inactivate some lipases. A stepwise addition of ethanol can mitigate this issue.
-
Water Accumulation: The water produced during the esterification can accumulate around the enzyme, particularly with immobilized catalysts, creating a microenvironment that favors the reverse hydrolytic reaction.
Q3: My immobilized lipase is losing activity after a few reuse cycles. What could be the cause?
A3: The loss of activity in immobilized lipases can be attributed to several factors:
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Enzyme Leaching: The lipase may be desorbing from the support material. This can be addressed by optimizing the immobilization protocol or selecting a support with a stronger binding affinity.
-
Mechanical Stress: Vigorous stirring can cause physical damage to the support material, leading to the formation of fine particles that can interfere with the reaction.
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Fouling of the Support: The pores of the support material may become clogged by substrates or products, preventing access to the enzyme's active sites. Washing the immobilized enzyme between cycles can help.
-
Irreversible Inhibition: The accumulation of inhibitory substances that are not removed by washing can lead to a gradual loss of activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
A1: The optimal temperature is dependent on the specific lipase being used. For many commonly used lipases, including the thermostable immobilized lipase Novozym 435 (from Candida antarctica lipase B), the optimal temperature for esterification reactions typically falls within the range of 40°C to 60°C.[1] Exceeding the optimal temperature can lead to enzyme denaturation and a rapid loss of activity.
Q2: How does the molar ratio of sorbic acid to ethanol affect the yield of this compound?
A2: The substrate molar ratio is a critical parameter. While a stoichiometric ratio of 1:1 is the theoretical minimum, an excess of one of the substrates is often used to drive the reaction equilibrium towards product formation. For the synthesis of similar ethyl esters, an excess of the alcohol is common. However, a large excess of ethanol can cause substrate inhibition of the lipase.[2] The optimal molar ratio should be determined experimentally for your specific system.
Q3: What is the role of water activity (aw) in the reaction, and how can it be controlled?
A3: Water activity is a crucial factor in lipase-catalyzed esterification. A minimal amount of water is essential to maintain the enzyme's catalytically active conformation. However, as water is a product of the reaction, its accumulation will favor the reverse reaction (hydrolysis), thereby reducing the yield of this compound.[3] To control water activity, you can:
-
Use Molecular Sieves: Adding molecular sieves to the reaction medium can effectively remove the water produced during the reaction, shifting the equilibrium towards ester synthesis.[3]
-
Perform the Reaction Under Vacuum: This can help to remove water as it is formed.
-
Use a Water-Miscible Organic Solvent: A solvent can help to control the distribution of water in the reaction system.
Q4: Is a solvent necessary for the enzymatic synthesis of this compound?
A4: The synthesis can be performed in a solvent-free system, which is often preferred from a green chemistry perspective.[4][5] However, the use of a non-polar organic solvent, such as n-hexane or heptane, can be beneficial in some cases. A solvent can help to dissolve the substrates, reduce substrate inhibition, and control water activity.[6]
Q5: Which lipase is most suitable for the synthesis of this compound?
A5: Immobilized lipases are generally preferred for their stability and ease of reuse. Novozym 435, an immobilized lipase B from Candida antarctica, is widely used and has shown high efficiency in the synthesis of various esters.[7][8] Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, have also been successfully used for ester synthesis.[6][9] The choice of lipase may require screening for optimal performance with sorbic acid and ethanol.
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the enzymatic synthesis of ethyl esters, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Temperature on Ethyl Ester Synthesis
| Lipase | Substrates | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
| Novozym 435 | Hexanoic acid, Ethanol | Solvent-free | 40 | ~85 | [4] |
| Novozym 435 | Hexanoic acid, Ethanol | Solvent-free | 50 | ~88 | [4] |
| Novozym 435 | Hexanoic acid, Ethanol | Solvent-free | 60 | ~80 | [4] |
| Immobilized TLL | Valeric acid, Ethanol | Heptane | 30.5 | ~92 | [6] |
| Novozym 435 | Lauric acid, Ethanol | Solvent-free | 60 | 92.46 | [5] |
Table 2: Effect of Substrate Molar Ratio on Ethyl Ester Synthesis
| Lipase | Substrates | Solvent | Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reference |
| Novozym 435 | Hexanoic acid, Ethanol | Solvent-free | 1:1 | ~75 | [4] |
| Novozym 435 | Hexanoic acid, Ethanol | Solvent-free | 1:2 | ~82 | [4] |
| Novozym 435 | Hexanoic acid, Ethanol | Solvent-free | 1:3 | ~88 | [4] |
| Novozym 435 | Hexanoic acid, Ethanol | Solvent-free | 1:4 | ~85 | [4] |
| Immobilized Lipase | Lactic acid, Ethanol | - | 1:8.3 | 24.32 | [10] |
Table 3: Effect of Enzyme Concentration on Sorbic Acid Esterification
| Lipase | Substrates | Solvent | Enzyme Conc. (g/L) | Conversion Yield of Sorbic Acid (%) | Reference |
| Immobilized CALB | Sorbic acid, Glycerol | Solvent-free | 1 | ~30 | [11] |
| Immobilized CALB | Sorbic acid, Glycerol | Solvent-free | 2 | ~45 | [11] |
| Immobilized CALB | Sorbic acid, Glycerol | Solvent-free | 3 | ~55 | [11] |
| Immobilized CALB | Sorbic acid, Glycerol | Solvent-free | 4 | ~60 | [11] |
| Immobilized CALB | Sorbic acid, Glycerol | Solvent-free | 5 | ~60 | [11] |
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol provides a general starting point for the synthesis of this compound using an immobilized lipase such as Novozym 435. Optimization of the parameters outlined below is recommended.
Materials:
-
Sorbic acid
-
Ethanol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve a known amount of sorbic acid in the desired volume of organic solvent (if used). For a solvent-free system, the reactants are used directly.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Initiation of Reaction: Add ethanol to the mixture to initiate the reaction. The molar ratio of sorbic acid to ethanol should be optimized. For reactions susceptible to alcohol inhibition, consider a stepwise addition of ethanol.
-
Water Removal (Optional): If controlling water activity is desired, add activated molecular sieves to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the desired temperature with constant agitation (e.g., 200 rpm) for a specified period (e.g., 24 hours).
-
Reaction Monitoring: At various time points, withdraw a small aliquot of the reaction mixture. Separate the immobilized enzyme from the sample (e.g., by centrifugation or filtration).
-
Analysis: Analyze the sample for the formation of this compound and the consumption of sorbic acid using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme Recovery: At the end of the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent and dried for reuse in subsequent batches.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategies to prevent the oxidative degradation of ethyl sorbate in solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of ethyl sorbate in solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the ethyl ester of sorbic acid, used as a flavoring agent and preservative in various applications, including pharmaceuticals and food products.[1] Its chemical structure, containing conjugated double bonds, makes it susceptible to oxidative degradation. This degradation can lead to a loss of efficacy, changes in the sensory properties (e.g., browning, off-odors), and the formation of undesirable byproducts such as acetaldehyde.[2][3]
Q2: What are the main factors that promote the oxidative degradation of this compound?
A2: The primary factors that accelerate the oxidative degradation of this compound in solutions include:
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Presence of Oxygen: As an oxidative process, the availability of oxygen is a critical factor.
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Exposure to Light: UV and visible light can catalyze the oxidation process.[4]
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Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]
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Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation.[5][6]
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pH of the Solution: The stability of sorbates can be pH-dependent, with maximum oxidation rates for sorbic acid observed around pH 3.[2]
Q3: What are the common degradation products of this compound?
A3: The oxidative degradation of sorbates, including this compound, can lead to the formation of various carbonyl compounds. A major degradation product is acetaldehyde. Other potential byproducts include crotonaldehyde and malonaldehyde.[3] These compounds can contribute to undesirable changes in the color and odor of the solution.[2][7]
Q4: What are the general strategies to prevent the oxidative degradation of this compound?
A4: Key strategies to minimize the oxidative degradation of this compound include:
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Inert Atmosphere: Handling solutions under an inert atmosphere, such as nitrogen or argon, can significantly reduce exposure to oxygen.[4]
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Use of Antioxidants: Incorporating antioxidants into the formulation can inhibit the oxidative chain reactions.
-
Chelating Agents: Using chelating agents like EDTA can sequester metal ions that catalyze oxidation.[8][9]
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Light Protection: Storing solutions in amber vials or protecting them from light can prevent photo-oxidation.[4]
-
Temperature Control: Maintaining low storage temperatures will slow down the degradation rate.
-
pH Optimization: Adjusting the pH of the solution to a range where this compound is more stable can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (Browning) of the Solution | Oxidative degradation of this compound leading to the formation of colored byproducts. This can be accelerated by the presence of amino components in the formulation.[7] | 1. Confirm Degradation: Analyze a sample of the discolored solution using HPLC to identify and quantify this compound and its degradation products. 2. Review Formulation: Check for the presence of pro-oxidants like metal ions or components with amino groups. 3. Enhance Protection: Implement or improve protective measures such as adding antioxidants (e.g., BHT, ascorbic acid), using a chelating agent (e.g., EDTA), and ensuring storage with light protection and under an inert atmosphere.[4][6] |
| Development of Off-Odors | Formation of volatile degradation products, such as acetaldehyde. | 1. Identify Volatiles: Use analytical techniques like gas chromatography-mass spectrometry (GC-MS) to identify the volatile compounds responsible for the off-odor. 2. Optimize Storage: Ensure the solution is stored in a tightly sealed container at a low temperature to minimize the formation and release of volatile byproducts. 3. Inert Gas Overlay: Before sealing, flush the headspace of the container with an inert gas like nitrogen or argon. |
| Loss of Assay Potency | Chemical degradation of this compound, leading to a lower concentration of the active compound. | 1. Conduct a Stability Study: Perform a systematic stability study under controlled conditions (temperature, humidity, light) to determine the rate of degradation.[10] 2. Evaluate Antioxidant Efficacy: If an antioxidant is already in use, consider testing different concentrations or alternative antioxidants to improve stability. Refer to the quantitative data tables below for guidance. 3. Assess Packaging: The type of packaging material can influence stability. For instance, at certain pH levels, glass containers might leach metal ions that accelerate degradation, making PET a better choice.[8][9] |
| Inconsistent Results in Experiments | Degradation of this compound in the experimental medium or during the course of the experiment. | 1. Check Medium Stability: Pre-incubate the this compound solution in the experimental medium for the duration of the experiment and analyze for degradation at various time points. 2. Control Experimental Conditions: Ensure consistent temperature, pH, and light exposure throughout the experiment. 3. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use. If stock solutions are necessary, store them under an inert atmosphere at a low temperature and for a limited time. |
Quantitative Data on Prevention Strategies
The following tables summarize quantitative data on the effectiveness of different strategies to prevent the degradation of sorbates. While some data pertains to sorbic acid or other esters, the trends are informative for the stabilization of this compound.
Table 1: Effect of Antioxidants on the Stability of Ethyl Esters (as a proxy for this compound)
| Antioxidant | Concentration (ppm) | Stabilization Factor (F) |
| BHT | 8000 | 35.59 |
| TBHQ | 8000 | 52.53 |
| BHA | 1500 | 8.18 |
| Data adapted from a study on soybean oil ethyl esters, where the stabilization factor is a measure of the increase in oxidation stability.[11] |
Table 2: Effect of EDTA on Potassium Sorbate Stability in Aqueous Solutions after 90 days
| pH | Packaging | EDTA (g/kg) | Initial KS (g/kg) | Final KS (g/kg) |
| 3.5 | Glass | 0 | 0.932 | 0.500 |
| 3.5 | Glass | 0.075 | 0.932 | 0.539 |
| 5.0 | Glass | 0 | 0.988 | 0.880 |
| 5.0 | Glass | 0.075 | 0.988 | 0.750 |
| 3.5 | PET | 0 | 0.932 | 0.850 |
| 3.5 | PET | 0.075 | 0.932 | 0.880 |
| 5.0 | PET | 0 | 0.988 | 0.920 |
| 5.0 | PET | 0.075 | 0.988 | 0.920 |
| Data adapted from a study on potassium sorbate (KS).[9] |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound and Acetaldehyde
This protocol is adapted from established methods for the analysis of preservatives and aldehydes.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound analytical standard (≥99% purity).
-
Acetaldehyde analytical standard.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v) containing 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation. Degas the mobile phase before use.
-
Standard Stock Solution (this compound): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the mobile phase to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution (Acetaldehyde): Due to its volatility, handle acetaldehyde with care. Prepare a stock solution in a cooled solvent (e.g., mobile phase) in a sealed vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.
3. Sample Preparation
-
Liquid Samples: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
-
Solid or Semi-Solid Samples: Accurately weigh a portion of the sample and extract this compound with a suitable solvent like methanol or acetonitrile. Use sonication or vortexing to ensure complete extraction. Centrifuge to remove insoluble materials, and then dilute the supernatant with the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (ratio to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection | UV at 254 nm (for this compound) and 245 nm (for acetaldehyde derivative if derivatization is used) |
5. Data Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis (r² should be ≥ 0.999).
-
Inject the prepared sample solutions.
-
Identify the peaks for this compound and acetaldehyde based on the retention times of the standards.
-
Quantify the amounts in the samples using the calibration curve.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for an this compound stability study.
References
- 1. Showing Compound this compound (FDB020216) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6495718B1 - Method for suppressing sorbate- and/or sorbic acid-induced discoloration - Google Patents [patents.google.com]
- 7. US6592880B1 - Method for inhibition of sorbate-induced brown discolorations in cosmetic compositions and foodstuffs - Google Patents [patents.google.com]
- 8. Stability of sorbates in the presence of EDTA: effect of pH, packaging material and sequestrant level | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Purification of Synthesized Ethyl Sorbate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized ethyl sorbate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities in this compound synthesized via Fischer esterification are unreacted starting materials, namely sorbic acid and ethanol, as well as the acid catalyst (e.g., sulfuric or hydrochloric acid).[1][2]
Q2: What is the first step I should take to purify my crude this compound?
A2: A liquid-liquid extraction is an excellent initial step to remove the acid catalyst and any remaining water-soluble impurities. This involves washing the crude product with a basic aqueous solution, such as sodium bicarbonate, followed by a water wash.
Q3: My this compound is a pale yellow color after purification. Is this normal?
A3: While pure this compound is a colorless liquid, a pale yellow hue is not uncommon and may not indicate significant impurity.[3] However, a darker color could suggest the presence of degradation byproducts, and further purification may be necessary.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is generally not recommended if your crude product contains a significant amount of unreacted ethanol. The boiling points of ethanol (~78 °C) and this compound (~198 °C) are significantly different, but fractional distillation provides a much better separation, especially if other volatile impurities are present.[4][5][6]
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of your this compound can be assessed using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A simple method to check for the presence of sorbic acid is to use Thin-Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Liquid-Liquid Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion formation during washing. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel several times instead of shaking vigorously. If an emulsion persists, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Poor separation of layers. | The density of the organic and aqueous layers are too similar. | Dilute the organic layer with a low-density organic solvent like diethyl ether or hexane. Adding brine to the aqueous layer will increase its density. |
| Product loss during extraction. | The product has some solubility in the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Use brine for the final wash to "salt out" the organic product from the aqueous phase. |
Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Always add new boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure smooth and consistent heating. |
| Temperature fluctuations during collection. | The distillation rate is too fast or too slow. The heating mantle is not set to the correct temperature. | Adjust the heating to maintain a steady distillation rate of 1-2 drops per second. Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head. |
| Poor separation of ethanol and this compound. | Inefficient fractionating column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound and sorbic acid. | Incorrect solvent system (eluent). | Use a less polar eluent to start, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), and gradually increase the polarity. Sorbic acid, being more polar, will remain on the column longer.[7] |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Pack the column using a slurry method to ensure a homogenous and even bed. Do not let the column run dry. |
| Broad or tailing bands. | The sample was overloaded. The sample is not sufficiently soluble in the eluent. | Use a larger column or reduce the amount of sample loaded. Dissolve the sample in a minimal amount of the eluent before loading it onto the column. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acid Catalyst and Unreacted Sorbic Acid
-
Neutralization: Transfer the crude this compound reaction mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the funnel frequently to release any evolved CO₂ gas. Continue adding the bicarbonate solution until the gas evolution ceases, indicating that all the acid catalyst has been neutralized.
-
Washing: Add an equal volume of deionized water to the separatory funnel, gently invert it several times, and then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step two more times.
-
Brine Wash: Perform a final wash with an equal volume of brine (saturated NaCl solution) to help remove any remaining water from the organic layer.
-
Drying: Drain the organic layer (top layer) into a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. The drying agent should be free-flowing when the solution is dry.
-
Filtration: Filter the dried organic layer through a fluted filter paper into a round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude, washed this compound.
Protocol 2: Fractional Distillation for Separation of Ethanol and this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column positioned between the distillation flask and the condenser. Ensure all joints are properly sealed. Place a magnetic stir bar or boiling chips in the distillation flask.
-
Heating: Gently heat the crude this compound in the distillation flask using a heating mantle.
-
Ethanol Removal: The first fraction to distill will be ethanol, which has a boiling point of approximately 78 °C.[5] Collect this fraction in a separate receiving flask. The temperature should remain relatively constant during the collection of this fraction.
-
This compound Collection: After the ethanol has been removed, the temperature will begin to rise. Change the receiving flask to collect the this compound fraction. This compound has a boiling point of approximately 198 °C at atmospheric pressure, but it is often distilled under reduced pressure to prevent decomposition (e.g., 82-83 °C at 13 mmHg).[3][8] Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound under the conditions of your distillation.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Protocol 3: Column Chromatography for High-Purity this compound
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent, such as hexane. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., a 9:1 mixture of hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. This compound is less polar than sorbic acid and will therefore elute from the column first.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions for the presence of this compound using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 140.18 | ~198 | Slightly soluble[2] |
| Sorbic Acid | 112.13 | 228 (decomposes) | Slightly soluble |
| Ethanol | 46.07 | 78.37 | Miscible |
Table 2: Comparison of Purification Methods for this compound
| Method | Impurities Removed | Typical Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Acid catalyst, water-soluble impurities, some sorbic acid | Moderate | Fast, simple, removes acid catalyst effectively. | May not completely remove sorbic acid; emulsions can form. |
| Fractional Distillation | Ethanol, other volatile impurities | High | Effective for separating compounds with different boiling points.[4] | Requires careful temperature control; not effective for removing non-volatile impurities like sorbic acid. |
| Column Chromatography | Sorbic acid, other polar impurities | Very High | Can achieve very high purity; separates compounds with similar boiling points.[7] | Time-consuming, requires larger volumes of solvent. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting this compound purification.
References
- 1. Purification [chem.rochester.edu]
- 2. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2396-84-1 [chemicalbook.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. online-learning-college.com [online-learning-college.com]
- 6. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
How to minimize isomerization of ethyl sorbate during storage and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the isomerization of ethyl sorbate during storage and analysis. This compound, the ethyl ester of sorbic acid, is susceptible to geometric isomerization, primarily from the desirable trans,trans-isomer to other isomeric forms, which can impact its efficacy and safety profile in various applications. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Isomerization Detected in Stored this compound Samples
If you are observing the formation of isomers in your this compound samples upon storage, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Light Exposure | Store this compound in amber glass vials or containers that block UV radiation.[1][2] Work in a laboratory with minimal UV light exposure or use light-blocking shields during sample handling. |
| Elevated Temperature | Store this compound at reduced temperatures. For long-term storage, temperatures of -20°C to -80°C are recommended.[1] Avoid repeated freeze-thaw cycles. |
| Inappropriate pH | Maintain a neutral pH for solutions of this compound.[1] Both acidic and basic conditions can catalyze isomerization. If the sample matrix is not neutral, consider adjusting the pH to approximately 7.0 using a suitable buffer. |
| Presence of Oxidizing Agents | Ensure solvents are fresh and free of peroxides. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
Issue: Isomerization Occurring During Sample Analysis
Isomerization can also be induced during the analytical procedure itself. If you suspect on-column or in-injector isomerization, refer to the following guidance.
| Potential Cause | Recommended Action |
| High GC Inlet Temperature | A high inlet temperature is a primary cause of thermal degradation and isomerization in Gas Chromatography (GC).[3] Lower the injector temperature in increments of 20-25°C to find the lowest temperature that allows for efficient volatilization without inducing isomerization. Consider using a Programmed Temperature Vaporization (PTV) inlet for "cold" injection.[4] |
| Active Sites in GC System | Use deactivated inlet liners and replace them regularly.[3] An old or contaminated GC column can also have active sites; consider trimming the first few centimeters of the column or replacing it.[3] |
| Inappropriate HPLC Conditions | For High-Performance Liquid Chromatography (HPLC), avoid harsh mobile phase pH. Neutral or near-neutral buffered mobile phases are preferable. Hydrolysis of the ester is negligible at a pH of around 9.3.[2] |
| High Column Temperature in HPLC | Maintain the HPLC column at a controlled, lower temperature (e.g., ambient or slightly above) to minimize thermally induced isomerization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
A1: The primary factors leading to the isomerization of this compound are exposure to ultraviolet (UV) light, elevated temperatures, and non-neutral pH conditions (both acidic and basic).[1][2]
Q2: What are the ideal storage conditions for this compound to minimize isomerization?
A2: To minimize isomerization during storage, this compound should be stored in a cool, dark place. For long-term stability, it is recommended to store samples at -80°C in amber glass vials to protect them from light.[1] Storing under an inert atmosphere can also prevent oxidative degradation.
Q3: How can I prepare my this compound samples for analysis without inducing isomerization?
A3: To prepare samples for analysis while minimizing isomerization, follow these steps:
-
Work under subdued light or use amber labware.
-
Keep samples cool by using ice baths.
-
If dilution is necessary, use fresh, high-purity solvents.
-
If the sample is in a solution, ensure the pH is neutral (around 7.0).[1]
-
Analyze samples as promptly as possible after preparation.[1]
Q4: What are the recommended analytical techniques for separating this compound isomers?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both effective methods for separating the geometrical isomers of this compound.[2]
Q5: Are there specific HPLC column and mobile phase recommendations to prevent on-column isomerization?
A5: Yes, a nonpolar reversed-phase C18 column is commonly used for the HPLC separation of this compound isomers.[2] To prevent on-column isomerization, it is advisable to use a neutral or near-neutral mobile phase. One study suggests that at a pH of 9.3, the hydrolysis of the ester is negligible.[2]
Experimental Protocols
Protocol 1: HPLC-UV Method for the Separation of this compound Isomers
This protocol is designed for the separation and quantification of this compound isomers while minimizing the risk of on-column isomerization.
| Parameter | Specification |
| Instrument | HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0) (e.g., 50:50 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C (controlled) |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase.
-
Protect the solution from light by using amber vials.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for the Analysis of this compound Isomers
This protocol aims to minimize thermal degradation and isomerization of this compound during GC-MS analysis.
| Parameter | Specification |
| Instrument | Gas Chromatograph with a Mass Spectrometer detector |
| Column | VOCOL capillary column or a similar mid-polarity column.[2] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | Start with a lower temperature (e.g., 150°C) and optimize by incrementally increasing to ensure volatilization without degradation. Use of a PTV inlet is recommended. |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp to 200°C at 10°C/min. Hold for 5 minutes. |
| MS Detector | Electron Impact (EI) ionization at 70 eV. Scan range: m/z 40-200. |
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Use amber vials for sample solutions.
-
Analyze the sample promptly after preparation.
Visualizations
Caption: Factors inducing the isomerization of this compound.
Caption: Recommended workflow for the storage of this compound.
Caption: Workflow to minimize isomerization during analysis.
References
Technical Support Center: Resolving Co-elution of Ethyl Sorbate in GC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with ethyl sorbate during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for this compound analysis?
A1: Co-elution in GC-MS occurs when two or more compounds are not sufficiently separated by the gas chromatography column and elute at the same or very similar retention times. This results in overlapping chromatographic peaks, making it difficult to accurately identify and quantify the individual components, such as this compound. This is a common challenge in the analysis of complex matrices like food and beverages, where numerous volatile and semi-volatile compounds are present.
Q2: What are some common compounds that co-elute with this compound?
A2: A well-documented example of a compound that co-elutes with this compound is linalool , a terpene alcohol commonly found in wine and other food products.[1] Due to their similar volatilities and polarities, these two compounds can be difficult to separate using standard GC methods. Other potential co-eluting compounds can include other esters, terpenes, and aldehydes with similar boiling points and chemical properties, depending on the sample matrix.
Q3: How can I determine if my this compound peak is co-eluting with another compound?
A3: Several indicators can suggest co-elution:
-
Asymmetrical peak shape: Look for tailing, fronting, or shoulders on your this compound peak.
-
Inconsistent mass spectra: The mass spectrum across the peak should be uniform. Variations in the relative abundances of ions across the peak suggest the presence of more than one compound.
-
Library match quality: A poor library match for your this compound peak, despite a strong signal, can indicate a mixed spectrum from co-eluting compounds.
-
Deconvolution software: Specialized software can analyze the raw data and identify the presence of multiple components within a single chromatographic peak.[2][3][4][5][6]
Troubleshooting Guide: Resolving this compound Co-elution
If you suspect co-elution with your this compound peak, follow this troubleshooting workflow to optimize your GC-MS method.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral deconvolution for overlapping GC/MS components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 4. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. spectralworks.com [spectralworks.com]
Improving the long-term stability of ethyl sorbate in aqueous formulations
This guide provides technical support for researchers, scientists, and drug development professionals working with ethyl sorbate in aqueous formulations. It offers troubleshooting advice and frequently asked questions to address common stability challenges.
Frequently Asked Questions (FAQs)
What is this compound and why is its stability in aqueous formulations a concern?
This compound is the ethyl ester of sorbic acid, utilized in food, cosmetics, and pharmaceutical products for its antimicrobial properties and pleasant fruity aroma.[1] In aqueous formulations, its stability is a concern due to its susceptibility to chemical degradation, primarily through hydrolysis and oxidation. This degradation can lead to a loss of preservative efficacy and the formation of undesirable byproducts, potentially impacting the quality, safety, and shelf-life of the final product.
What are the primary degradation pathways for this compound in water?
The two main degradation pathways for this compound in aqueous solutions are:
-
Hydrolysis: This is the cleavage of the ester bond in the presence of water, which can be catalyzed by either acids or bases. This reaction reverts this compound back to sorbic acid and ethanol.
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Oxidation: The conjugated double bonds in the sorbate moiety are susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This process can lead to the formation of various carbonyl compounds, which may cause discoloration (browning) and the development of off-odors.[2][3]
Which factors have the most significant impact on the stability of this compound in aqueous formulations?
Several factors can influence the stability of this compound:
-
pH: The rate of hydrolysis is significantly affected by pH. Both acidic and basic conditions can accelerate the degradation of the ester.[1][4] Sorbates, in general, are more susceptible to oxidative degradation at lower pH values (around 3-4.5).[3][4][5]
-
Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation, leading to faster degradation of this compound.[2]
-
Light: Exposure to light, particularly UV radiation, can promote oxidative degradation of the sorbate molecule.
-
Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation pathway.
-
Metal Ions: Metal ions, such as iron, can act as catalysts for oxidative reactions, accelerating the degradation of this compound.
-
Packaging: The type of packaging material can influence stability by affecting exposure to light and oxygen. For instance, oxygen-permeable packaging may lead to increased oxidative degradation.[5]
What are the signs of this compound degradation in my formulation?
You might observe one or more of the following:
-
A decrease in the concentration of this compound over time, which can be quantified using analytical techniques like HPLC.
-
A change in the pH of the formulation.
-
The appearance of a yellow or brown discoloration, indicating oxidative degradation and the formation of colored byproducts.[2]
-
A change in the odor of the formulation, potentially with the loss of the characteristic fruity scent.
-
A loss of antimicrobial effectiveness.
How can I improve the long-term stability of this compound in my aqueous formulation?
Several strategies can be employed:
-
pH Control: Maintain the pH of the formulation in a range that minimizes both hydrolysis and oxidation. This optimal pH will need to be determined experimentally for your specific formulation.
-
Use of Antioxidants: Incorporating antioxidants can help to quench free radicals and inhibit the oxidative degradation pathway.
-
Use of Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.[5] However, the effect of EDTA can be pH and packaging dependent.[5]
-
Light Protection: Store the formulation in light-resistant packaging to prevent photodegradation.
-
Deoxygenation: Minimizing the dissolved oxygen in the formulation by purging with an inert gas (e.g., nitrogen) can slow down oxidative degradation.
-
Optimized Storage Conditions: Store the final product at controlled, lower temperatures to reduce the rate of all degradation reactions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound concentration | - Unfavorable pH leading to rapid hydrolysis.- High storage temperature.- Presence of catalytic metal ions. | - Adjust the pH of the formulation to a more stable range (requires experimental validation).- Store the formulation at a lower, controlled temperature.- Incorporate a chelating agent like EDTA to sequester metal ions.[5] |
| Discoloration (browning) of the formulation | - Oxidative degradation of the sorbate moiety.- Exposure to light and/or oxygen.- High temperature accelerating oxidation. | - Add an antioxidant to the formulation.- Protect the formulation from light using opaque packaging.- Minimize headspace oxygen or purge with an inert gas.- Ensure storage at a controlled, cool temperature. |
| Change in odor | - Degradation of this compound into other compounds.- Formation of volatile oxidation byproducts. | - Investigate the degradation products using analytical techniques.- Implement stabilization strategies to prevent the degradation cascade (e.g., antioxidants, pH control). |
| Loss of antimicrobial efficacy | - Significant degradation of this compound below its minimum inhibitory concentration (MIC). | - Quantify the this compound concentration to confirm it is above the MIC.- Reformulate to improve stability or consider using a combination of preservatives for a synergistic effect. |
Illustrative Degradation Data
The following table provides an illustrative example of how pH and temperature can affect the degradation of an ester like this compound in an aqueous solution over 90 days. Note: This is a generalized representation and actual degradation rates should be determined experimentally for your specific formulation.
| pH | Temperature (°C) | Estimated % this compound Remaining (90 days) |
| 4.0 | 25 | 85% |
| 4.0 | 40 | 70% |
| 7.0 | 25 | 95% |
| 7.0 | 40 | 88% |
| 9.0 | 25 | 80% |
| 9.0 | 40 | 60% |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for quantifying this compound and its primary hydrolytic degradation product, sorbic acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphate buffer (or other suitable buffer for pH control).
-
This compound and sorbic acid reference standards.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0). The exact ratio should be optimized for good separation (e.g., 40:60 acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (for sorbic acid) and a suitable wavelength for this compound (can be determined by UV scan).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solutions: Accurately weigh and dissolve this compound and sorbic acid reference standards in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to create a calibration curve covering the expected concentration range in your samples.
-
Sample Preparation:
-
Withdraw an aliquot of your aqueous formulation.
-
Dilute it with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve for both this compound and sorbic acid.
-
Inject the prepared samples.
-
Quantify the amount of this compound and sorbic acid in your samples by comparing the peak areas to the calibration curve.
5. Stability Study Execution:
-
Prepare your aqueous formulation of this compound.
-
Divide the batch into several aliquots in the final intended packaging.
-
Store the aliquots under different conditions (e.g., 25°C/60% RH, 40°C/75% RH, and photostability chamber).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw samples.
-
Analyze the samples using the validated HPLC method to determine the concentration of this compound and the formation of sorbic acid.
-
Monitor physical properties such as pH, appearance, and odor at each time point.
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for an this compound stability study.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up of ethyl sorbate production
Welcome to the technical support center for the scale-up of ethyl sorbate production. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its primary scale-up challenges?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of sorbic acid with ethanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction is reversible, and its equilibrium nature presents the main challenge during scale-up. The key challenges include:
-
Equilibrium Limitation: The formation of water as a byproduct can hydrolyze the this compound back to the starting materials, limiting the final yield.[2] Efficient water removal is crucial to drive the reaction to completion.
-
Reaction Kinetics: While higher temperatures can increase the reaction rate, they may also lead to the formation of undesirable byproducts.[3]
-
Catalyst Management: The use of corrosive mineral acids necessitates careful material selection for reactors and downstream equipment. Catalyst removal and neutralization are also critical steps in the purification process.
-
Purification: Separating the final product from unreacted starting materials, the acid catalyst, and any byproducts can be complex, especially at a larger scale.
Q2: What are the critical process parameters to control during the scale-up of this compound production?
A2: To ensure a successful and efficient scale-up, the following parameters must be carefully controlled:
-
Temperature: Optimizing the reaction temperature is a trade-off between reaction rate and byproduct formation.[4]
-
Catalyst Concentration: The amount of acid catalyst affects the reaction rate, but excessive amounts can lead to side reactions and complicate purification.[5]
-
Molar Ratio of Reactants: Using an excess of one reactant, typically the less expensive one (ethanol), can shift the equilibrium towards the product side and increase the yield.[6]
-
Water Removal: Continuous removal of water as it is formed is one of the most effective ways to achieve high conversion.[7]
Q3: What are the potential byproducts in this compound synthesis, and how can their formation be minimized?
A3: While specific byproduct studies for this compound are not extensively detailed in publicly available literature, common side reactions in Fischer esterification include:
-
Ether Formation: At high temperatures, the alcohol (ethanol) can undergo acid-catalyzed dehydration to form diethyl ether.
-
Polymerization/Degradation: Sorbic acid, with its conjugated double bonds, may be susceptible to polymerization or degradation under harsh acidic conditions and high temperatures.
To minimize byproduct formation, it is recommended to:
-
Maintain the optimal reaction temperature.
-
Use the minimum effective catalyst concentration.
-
Keep reaction times as short as possible to achieve the desired conversion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction has not reached equilibrium or the equilibrium is unfavorable. 2. Hydrolysis of Product: Water formed during the reaction is hydrolyzing the ester back to the starting materials.[1] 3. Suboptimal Reactant Ratio: Insufficient excess of ethanol to drive the equilibrium forward.[6] | 1. Increase the reaction time or temperature (monitor for byproduct formation). 2. Implement a water removal strategy, such as a Dean-Stark apparatus or the use of molecular sieves.[2] 3. Increase the molar ratio of ethanol to sorbic acid. |
| Product Contamination with Unreacted Sorbic Acid | 1. Incomplete Reaction: As above. 2. Inefficient Purification: The workup procedure is not effectively removing the acidic starting material. | 1. Drive the reaction closer to completion using the solutions for "Low Yield". 2. During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove unreacted sorbic acid.[8] |
| Presence of Dark-Colored Impurities | 1. Degradation of Sorbic Acid: High reaction temperatures or prolonged reaction times may be causing the degradation of the starting material or product. 2. Catalyst-Induced Side Reactions: The strong acid catalyst may be promoting side reactions. | 1. Lower the reaction temperature and/or reduce the reaction time. 2. Reduce the catalyst concentration to the minimum effective amount. |
| Difficulty in Phase Separation During Workup | 1. Emulsion Formation: Vigorous shaking during the extraction process can lead to the formation of stable emulsions. | 1. Use gentle inversions instead of vigorous shaking during extraction. 2. Add a saturated brine solution to help break the emulsion. |
Data Presentation
Table 1: Illustrative Impact of Molar Ratio and Water Removal on this compound Yield
| Molar Ratio (Ethanol:Sorbic Acid) | Water Removal Method | Illustrative Yield (%) |
| 1:1 | None | ~65% |
| 5:1 | None | ~85% |
| 10:1 | None | ~95% |
| 5:1 | Dean-Stark Apparatus | >95% |
Note: This data is illustrative and based on general principles of Fischer esterification. Actual yields may vary depending on specific reaction conditions.[6]
Table 2: Comparison of Lab-Scale vs. Scale-Up Parameters (Illustrative)
| Parameter | Lab-Scale (e.g., 100g) | Pilot-Scale (e.g., 10kg) |
| Reactant Molar Ratio | 5:1 (Ethanol:Sorbic Acid) | 4:1 (Ethanol:Sorbic Acid) - to reduce solvent volume |
| Catalyst Loading (H₂SO₄) | 2 mol% | 1.5 mol% - to minimize corrosion and waste |
| Reaction Temperature | 78-82 °C (Reflux) | 80-85 °C (Slightly higher to improve heat transfer) |
| Reaction Time | 4-6 hours | 6-8 hours (to ensure complete conversion with lower catalyst) |
| Water Removal | Molecular Sieves or Dean-Stark | Azeotropic distillation with a solvent like toluene |
| Purification Method | Flash Chromatography | Fractional Distillation under reduced pressure |
Experimental Protocols
Detailed Methodology for this compound Synthesis (Lab-Scale)
Objective: To synthesize this compound via Fischer esterification of sorbic acid and ethanol.
Materials:
-
Sorbic Acid
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sorbic acid in anhydrous ethanol (e.g., a 5:1 molar ratio of ethanol to sorbic acid).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 1-2 mol% relative to the sorbic acid) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction and Washing: Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water.
-
Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted sorbic acid. (Caution: CO₂ evolution!).
-
Wash with brine to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[9]
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound | 2396-84-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Optimizing Ethyl Propanoate Processes in Pharmaceutical Production [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. cerritos.edu [cerritos.edu]
Refinement of extraction protocols for ethyl sorbate from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for ethyl sorbate from complex matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting this compound from complex matrices?
A1: Researchers often face several challenges during the extraction of this compound, a volatile ester, from complex sample types like food, beverages, and biological fluids. The primary difficulties include:
-
Matrix Effects: Co-eluting endogenous components from the matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods, which can affect the accuracy of quantification.[1][2][3][4]
-
Low Recovery: The choice of extraction solvent and method parameters significantly impacts the recovery of this compound. Suboptimal conditions can lead to incomplete extraction and lower yields.
-
Analyte Volatility: this compound's volatility can lead to losses during sample preparation steps that involve heating or evaporation.
-
Emulsion Formation: Particularly in liquid-liquid extraction (LLE) of samples with high fat or protein content, the formation of stable emulsions can make phase separation difficult, trapping the analyte.[5]
Q2: Which extraction techniques are most suitable for this compound?
A2: The choice of extraction technique depends on the sample matrix, the required sensitivity, and the available equipment. Commonly used and effective methods include:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for volatile compounds like this compound in liquid and solid samples.[6][7][8][9][10] It is sensitive and can be easily automated.
-
Liquid-Liquid Extraction (LLE): A conventional and widely used method. Optimization of solvent choice and pH is crucial for good recovery.[11][12]
-
Solid-Phase Extraction (SPE): Offers excellent cleanup by separating this compound from interfering matrix components, leading to cleaner extracts and reduced matrix effects.[13][14]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance extraction efficiency, often resulting in higher yields in shorter times and with less solvent consumption compared to traditional methods.[15][16][17][18]
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is critical for accurate quantification.[2][3] Strategies include:
-
Method Optimization: Adjusting chromatographic conditions to separate this compound from interfering compounds.[5]
-
Sample Preparation: Employing effective cleanup steps like SPE or dispersive SPE (d-SPE) to remove matrix components before analysis.[5][13]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample to compensate for matrix effects.[3][13]
-
Use of Internal Standards: Adding a stable isotope-labeled internal standard of this compound can help correct for both extraction recovery and matrix effects.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Analyte Peak | Incomplete extraction. | Optimize extraction solvent, time, and temperature. For LLE, ensure adequate mixing. For SPME, increase extraction time or temperature.[7][8] For UAE, adjust sonication time and power.[17] |
| Analyte degradation or loss. | Avoid excessive temperatures during extraction and evaporation steps. Ensure the sample pH is suitable to keep this compound in its non-ionized form.[5] | |
| Instrument issues. | Check instrument parameters, such as injection volume and detector settings. Run a standard solution to confirm instrument performance. | |
| Poor Peak Shape (Fronting/Tailing) | Matrix interference. | Improve sample cleanup using SPE or d-SPE. Dilute the sample extract.[1][5] |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Incompatible solvent. | Ensure the final extract solvent is compatible with the initial mobile phase in liquid chromatography. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction protocol, including accurate volume and weight measurements, and standardized mixing and centrifugation times.[19] |
| Non-homogenous sample. | Thoroughly homogenize the sample before taking an aliquot for extraction.[20] | |
| Instrumental variability. | Use an internal standard to correct for variations in instrument performance.[19] | |
| Emulsion Formation (in LLE) | High concentration of fats, proteins, or other emulsifying agents in the sample. | Add salt to the aqueous phase to "salt out" the analyte and break the emulsion. Centrifuge at high speed.[5] Consider switching to Solid-Supported Liquid-Liquid Extraction (SLE) or SPE.[5] |
Quantitative Data Summary
The following tables summarize typical parameters and recovery rates for different extraction methods. Note that optimal conditions can vary significantly depending on the specific matrix.
Table 1: Comparison of Extraction Method Parameters for Sorbates and Similar Esters
| Parameter | HS-SPME | LLE | SPE | UAE |
| Typical Solvent | N/A (solvent-free) | Ethyl acetate, Dichloromethane, Acetonitrile/Methanol | Methanol, Acetonitrile | Ethanol, Methanol, Acetone |
| Extraction Time | 10-60 min | 5-30 min | Varies with loading/elution | 5-30 min |
| Temperature | 30-60°C | Room Temperature | Room Temperature | 30-60°C |
| pH | Can be optimized | Often adjusted to acidic | Can be optimized | Can be optimized |
| Salt Addition | Often used to improve partitioning | Can be used to prevent emulsions | Not typically used | Not typically used |
Table 2: Reported Recovery Rates for Sorbic Acid and Related Compounds in Various Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Sorbic Acid | Fruit Products | DLLME | 82.98 - 100.8 | [11] |
| Sorbic Acid | Beverages | HS-SPME | 97.9 - 105 | [21] |
| Ethyl Carbamate | Wine (model) | ATPS | ~90 | [12] |
| Ethyl Carbamate | Wine (model) | LLE (with NaCl) | 53 - 62 | [12] |
| Benzoic & Sorbic Acids | Preserved Vegetables | Acetone Extraction | ~79 (Sorbic Acid) | [22] |
Detailed Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted for the analysis of this compound in liquid matrices such as wine or fruit juice.
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard (e.g., isotopically labeled this compound) to the vial.
-
Salting Out: Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the partitioning of this compound into the headspace.[10]
-
Incubation: Seal the vial and place it in a heating block or water bath at 45°C for 10 minutes to allow for equilibration.[8]
-
Extraction: Expose a preconditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 45°C with agitation.[7][8]
-
Desorption: Retract the fiber and immediately introduce it into the gas chromatograph (GC) injection port, heated to 250°C, for 5 minutes to desorb the analyte.[10]
-
Analysis: Analyze by GC-MS.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is suitable for solid or semi-solid matrices like fruit purees or plant material.
-
Sample Preparation: Homogenize the sample. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of a suitable extraction solvent (e.g., ethanol).
-
Ultrasonication: Place the tube in an ultrasonic bath or use an ultrasonic probe. Sonicate for 15 minutes at a controlled temperature (e.g., 40°C).[17][23]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.
-
Extraction Collection: Decant the supernatant (the extract) into a clean collection tube.
-
Re-extraction (Optional): To improve recovery, the solid residue can be re-extracted with a fresh portion of the solvent.
-
Concentration and Cleanup: The combined extracts can be concentrated under a gentle stream of nitrogen if necessary. A subsequent cleanup step, such as SPE, may be required depending on the matrix complexity.
-
Analysis: Analyze the final extract by HPLC or GC-MS.
Visualizations
Experimental Workflow for HS-SPME
Caption: Workflow for HS-SPME extraction of this compound.
Logical Relationship for Troubleshooting Low Recovery
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Validation of an analytical method for the determination of ethyl carbamate in vinegars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 16. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of Ethyl Sorbate vs. Potassium Sorbate Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial performance of ethyl sorbate and potassium sorbate, supported by experimental data. The information is intended to assist researchers and professionals in drug development and related fields in making informed decisions regarding the selection and application of these preservatives.
Executive Summary
Potassium sorbate is a widely used, water-soluble preservative with well-documented antimicrobial activity, primarily against yeasts and molds. Its efficacy is pH-dependent, being more active in acidic conditions. This compound, an ester of sorbic acid, is less commonly studied but presents as a lipophilic alternative. This guide synthesizes available data on their antimicrobial spectra, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. While extensive data is available for potassium sorbate, further research is needed to fully characterize the antimicrobial profile of this compound against a broader range of microorganisms.
Data Presentation: Quantitative Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of potassium sorbate and this compound. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate against Various Microorganisms
| Microorganism | Type | MIC (mg/mL) | pH | Reference |
| Escherichia coli | Gram-negative Bacteria | 1.5 | 5.7 | [1] |
| Escherichia coli | Gram-negative Bacteria | 400 | Not Specified | |
| Staphylococcus aureus | Gram-positive Bacteria | 400 | Not Specified | |
| Bacillus subtilis | Gram-positive Bacteria | 800 | Not Specified | |
| Salmonella enteritidis | Gram-negative Bacteria | No effect | Not Specified | |
| Candida albicans | Yeast | Fungistatic at 0.375% w/w | 7 | [2] |
| Various Molds | Fungi | 0.1 - 10 | Not Specified | [1] |
Table 2: Comparative Antimicrobial Activity of this compound and Potassium Sorbate (Nemes et al., 2020)
| Compound | Microorganism | Test | Result (% w/w) |
| This compound | Candida albicans | Time-kill | Fungistatic at 0.75% |
| Potassium sorbate | Candida albicans | Time-kill | Fungistatic at ≥0.375% |
| This compound | Escherichia coli | Time-kill | Contradictory results; static effect at 0.375% |
| Potassium sorbate | Escherichia coli | Time-kill | Ineffective |
| This compound | Staphylococcus aureus | Time-kill | Ineffective |
| Potassium sorbate | Staphylococcus aureus | Time-kill | Ineffective |
| This compound | Caco-2 cells | MTT Assay (IC50) | <0.045% |
| Potassium sorbate | Caco-2 cells | MTT Assay (IC50) | >0.75% |
Mechanism of Action
The antimicrobial action of both this compound and potassium sorbate is primarily attributed to the activity of undissociated sorbic acid.[3]
Potassium Sorbate: In aqueous solutions, potassium sorbate dissociates to release sorbic acid.[1] The undissociated form of sorbic acid, which is more prevalent at lower pH, is lipid-soluble and can penetrate the microbial cell membrane.[3] Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing protons and acidifying the cytoplasm. This disruption of the internal pH inhibits the activity of various enzymes essential for microbial metabolism.[3]
This compound: As an ester of sorbic acid, this compound is more lipophilic and is thought to more easily pass through the cell membranes of microorganisms without the need for specific transport proteins.[4] It is hypothesized that intracellular esterases may cleave the ester bond, releasing sorbic acid within the cell, which then exerts its antimicrobial effect in a similar manner to potassium sorbate.[4] This potential for enhanced cellular uptake could contribute to its antimicrobial efficacy.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and potassium sorbate.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the antimicrobial agent (this compound or potassium sorbate) in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration.
-
-
Preparation of Microtiter Plates:
-
Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final inoculum density as specified by CLSI guidelines.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Time-Kill Assay
This assay evaluates the rate and extent of microbial killing by an antimicrobial agent over time.
-
Preparation:
-
Prepare tubes containing sterile broth with various concentrations of the antimicrobial agent.
-
Prepare a standardized inoculum of the test microorganism.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antimicrobial concentration.
-
Conclusion
References
A Comprehensive Guide to the Validation of a Novel HPLC-UV Method for Ethyl Sorbate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of ethyl sorbate. This compound is a commonly used flavoring agent and fragrance ingredient.[1] Its accurate quantification is crucial for quality control in the food and beverage, pharmaceutical, and cosmetic industries.[1]
The performance of this novel method is objectively compared with alternative analytical techniques, supported by comprehensive experimental data to aid researchers and professionals in making informed decisions for their analytical needs.
I. Overview of Analytical Methods for this compound
The quantification of this compound and related compounds is achievable through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its high sensitivity, specificity, and ability to separate and quantify analytes simultaneously.[2][3] For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is a powerful alternative, albeit with higher operational costs.[2] Other instrumental methods reported for the analysis of related sorbates include Gas Chromatography (GC) and Capillary Electrophoresis (CE).[4]
This guide focuses on a newly validated HPLC-UV method, offering a balance of performance, cost-effectiveness, and accessibility for routine quality control.
II. New HPLC-UV Method: Experimental Protocol
This section details the experimental conditions for the new HPLC-UV method for this compound quantification.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Visible detector.[5]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., sodium acetate buffer, pH 4.3) in a 20:80 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 235 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 35°C.[6]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask using an appropriate solvent (e.g., ethanol or mobile phase) to obtain a concentration of 1000 µg/mL.[5][7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.
-
Sample Preparation: Depending on the matrix, samples may require extraction with a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.[6][8]
III. Method Validation and Performance Data
The new HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11][12]
Table 1: Summary of Validation Parameters for the New HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of other components.[10] | No interference from excipients or degradation products was observed at the retention time of this compound. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | The interval between the upper and lower concentrations of the analyte with suitable precision, accuracy, and linearity.[12] | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | RSD ≤ 2% | 0.85% |
| - Intermediate Precision | RSD ≤ 2% | 1.20% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.75 µg/mL |
| Robustness | The method's reliability under small, deliberate variations in conditions.[10] | The method was found to be robust with respect to minor changes in flow rate, mobile phase composition, and column temperature. |
IV. Comparison with Alternative Methods
The newly validated HPLC-UV method offers a reliable and accessible approach for this compound quantification. The following table provides a comparative overview of this method with other common analytical techniques.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Feature | New HPLC-UV Method | HPLC-MS/MS | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by UV absorbance detection.[3] | Chromatographic separation coupled with mass analysis.[2] | Separation of volatile compounds in the gas phase.[4] | Separation based on electrophoretic mobility in a capillary.[4] |
| Sensitivity | High | Very High | High | Moderate |
| Specificity | Good | Excellent | Good | Good |
| Instrumentation Cost | Moderate | High | Moderate | Moderate |
| Operational Complexity | Low to Moderate | High | Moderate | Moderate |
| Sample Throughput | High | Moderate | Moderate | High |
| Typical Application | Routine quality control, content uniformity.[9] | Trace-level detection, complex matrices, multi-residue analysis.[2] | Analysis of volatile and semi-volatile compounds. | Analysis of charged species, rapid separations.[4] |
V. Visualizing the Workflow
To better illustrate the processes involved in the validation and analysis, the following diagrams have been generated.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
VI. Conclusion
The new HPLC-UV method for the quantification of this compound has been successfully validated, demonstrating excellent specificity, linearity, accuracy, and precision. It provides a reliable and cost-effective solution for routine analysis in quality control laboratories. While alternative methods like LC-MS/MS offer higher sensitivity, the presented HPLC-UV method is highly suitable for its intended purpose of accurate quantification within typical concentration ranges found in various consumer and pharmaceutical products. This guide provides the necessary data and protocols to support its implementation by researchers and industry professionals.
References
- 1. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 3. njlabs.com [njlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. ajast.net [ajast.net]
- 6. researchgate.net [researchgate.net]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. actascientific.com [actascientific.com]
- 12. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to the Cross-Validation of Ethyl Sorbate Measurements: GC-FID vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount. Ethyl sorbate, an important ester in various industries, requires precise and reliable measurement. This guide provides an objective comparison of two common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS). While direct comparative studies on this compound are not extensively available, this document synthesizes established analytical principles and data from similar short-chain esters to present a comprehensive cross-validation framework.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the analysis of this compound using GC-FID and LC-MS, based on common practices for similar analytes.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
GC-FID is a robust and widely used technique for the analysis of volatile compounds like this compound.
Sample Preparation:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable volatile solvent, such as ethanol or hexane. A series of working standards are then prepared by serial dilution to establish a calibration curve.
-
Sample Preparation: The sample matrix containing this compound is dissolved in the same solvent used for the standards and diluted to a concentration that falls within the linear range of the calibration curve. An internal standard may be added to improve precision.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: DB-FFAP capillary column (30 m x 0.25 mm, 0.5 µm film thickness) or similar polar column.[1]
-
Injection Volume: 1 µL in split or splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 250°C at a rate of 20°C/min.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Detector: Flame Ionization Detector (FID) at 275°C.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of a wide range of compounds, including esters.
Sample Preparation:
-
Standard Preparation: A stock solution of this compound is prepared in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water. Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter to remove particulates before injection.
Instrumentation and Conditions:
-
Liquid Chromatograph: Thermo Scientific Ultimate 3000 LC system or equivalent.[2]
-
Column: Hypersil GOLD C18 column (200 x 2.1 mm, 1.9 µm) or similar reverse-phase column.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for esters.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-FID and LC-MS for the analysis of short-chain esters, providing a basis for comparison.
| Validation Parameter | GC-FID | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.998[4] |
| Limit of Detection (LOD) | 0.02 - 0.23 µg/mL[1] | ~0.001 mM[4] |
| Limit of Quantitation (LOQ) | 0.08 - 0.78 µg/mL[1] | ~0.003 mM for some analytes[4] |
| Accuracy (% Recovery) | 80.8 - 108.8%[5] | 92 - 120%[4] |
| Precision (%RSD) | < 5% (Intra- and Inter-day)[5] | < 12% (Intra-day), < 20% (Inter-day)[4] |
Mandatory Visualization
To illustrate the logical flow of a cross-validation study and the specific analytical workflows, the following diagrams are provided.
Cross-validation workflow for analytical methods.
Analytical workflows for this compound analysis.
Conclusion
Both GC-FID and LC-MS are suitable techniques for the quantification of this compound, each with its own set of advantages. GC-FID is a cost-effective and robust method, ideal for routine analysis of volatile compounds. On the other hand, LC-MS provides higher sensitivity and selectivity, which can be advantageous for complex matrices or when lower detection limits are required. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and comparability of results when transitioning between these analytical platforms.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the stability of different sorbate esters in food systems
A comprehensive guide for researchers and food industry professionals on the comparative stability of potassium, sodium, and calcium sorbates, supported by experimental data and detailed analytical protocols.
Sorbic acid and its salts, collectively known as sorbates, are among the most widely utilized preservatives in the food and beverage industry. Their primary function is to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf-life of a vast array of products. The most commonly used sorbate esters are potassium sorbate, sodium sorbate, and calcium sorbate. While all are effective antimicrobial agents, their stability and performance can vary significantly depending on the specific food system and environmental conditions. This guide provides a comparative study of the stability of these different sorbate esters, offering objective comparisons and supporting experimental data to aid researchers and product development professionals in selecting the optimal preservative for their applications.
Comparative Overview of Sorbate Esters
The choice between potassium, sodium, and calcium sorbate often depends on the specific application, desired solubility, and the chemical composition of the food product. While they all function by providing the active antimicrobial agent, sorbic acid, their physical and chemical properties differ, which in turn affects their stability and suitability for different food matrices.
| Property | Potassium Sorbate (E202) | Sodium Sorbate (E201) | Calcium Sorbate (E203) |
| Solubility in Water | Very freely soluble | Better solubility than sorbic acid | Sparingly soluble |
| Typical Form | White crystalline powder or granules | White crystalline powder | Fine white crystalline powder |
| Stability in Solid Form | Stable | Unstable, rapidly oxidizes on exposure to air | Highly stable to oxidation |
| Common Applications | Beverages, dairy products, baked goods, wines, sauces | Less common due to instability in solid form, but aqueous solutions are used | Fungistatic wrappers, some baked goods and cheese |
| Regulatory Status | Widely approved for use globally | Permitted in many countries | Use is limited in some regions, including the European Union, due to insufficient safety data.[1] |
Factors Influencing Sorbate Stability in Food Systems
The stability of sorbate esters in food is not intrinsic but is influenced by a multitude of factors. Understanding these factors is crucial for maximizing their efficacy as preservatives. The primary mechanism of sorbate degradation in food systems is autoxidation.[2]
Key factors affecting sorbate stability include:
-
pH: The antimicrobial activity of sorbates is pH-dependent, with higher efficacy in acidic conditions (ideally below pH 6.0). The undissociated form of sorbic acid is the active antimicrobial agent, and its concentration increases as the pH decreases.[3]
-
Temperature: Higher temperatures accelerate the degradation of sorbates.[2]
-
Water Activity (a_w): Water activity influences the rate of chemical reactions, including the oxidation of sorbates.
-
Presence of Oxygen: As autoxidation is the main degradation pathway, the presence of oxygen is a critical factor.[2] Deoxygenation and vacuum packaging can reduce sorbate degradation.[2]
-
Light Exposure: Light can promote oxidative reactions, leading to the degradation of sorbates.
-
Presence of Metals: Metal ions, such as iron and copper, can act as catalysts for the oxidation of sorbates.[3]
-
Other Ingredients: The presence of other food components, such as fats, proteins, and other additives, can impact sorbate stability.[4]
Degradation Pathways and Byproducts
The degradation of sorbic acid in food systems can lead to the formation of various byproducts, some of which may impact the sensory characteristics of the food, such as causing browning. The major degradation products of sorbic acid in aqueous solutions have been identified as acetaldehyde and β-carboxylacrolein.[2]
Experimental Protocols for Stability Assessment
Accurate determination of sorbate concentration over time is essential for stability studies. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common analytical techniques employed.
Experimental Workflow for Sorbate Stability Testing
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a precise and sensitive method for quantifying sorbates in complex food matrices.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the mobile phase is crucial for good separation and is often adjusted to be acidic.
-
Detection: UV detection is typically set at a wavelength where sorbic acid shows maximum absorbance, which is around 255-260 nm.
-
Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase or an appropriate buffer.
-
Solid or Viscous Samples: Homogenize a known weight of the sample with a suitable extraction solvent (e.g., a mixture of water and methanol). Centrifuge the mixture and filter the supernatant.
-
All samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification: Create a calibration curve using standard solutions of sorbic acid or the specific sorbate ester of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometric Method
This method is simpler and more rapid than HPLC but may be less specific and more prone to interference from other components in the food matrix that absorb at the same wavelength.
-
Principle: Sorbic acid exhibits a characteristic UV absorbance maximum at approximately 255 nm in acidic solutions.
-
Sample Preparation:
-
Extract the sorbate from the food sample using a suitable solvent (e.g., diethyl ether).
-
Back-extract the sorbic acid into an aqueous alkaline solution (e.g., sodium bicarbonate).
-
Acidify the aqueous extract to convert the sorbate salt back to sorbic acid.
-
-
Measurement: Measure the absorbance of the final solution at the wavelength of maximum absorbance (around 255 nm) against a blank.
-
Quantification: Use a calibration curve prepared from standard sorbic acid solutions to determine the concentration in the sample.
Note: For some food matrices, a steam distillation step may be necessary to separate the sorbic acid from interfering substances before spectrophotometric measurement.[6][7]
Conclusion
The stability of sorbate esters in food systems is a critical factor in their effectiveness as preservatives. Potassium sorbate is the most widely used due to its high solubility and stability. Sodium sorbate, while soluble, is less stable in its solid form. Calcium sorbate is highly stable to oxidation but has limited solubility and its use is restricted in some regions.
The degradation of sorbates is primarily an oxidative process influenced by factors such as pH, temperature, oxygen, and light. For optimal performance, these factors should be carefully controlled during food processing and storage. Accurate monitoring of sorbate concentrations using analytical techniques like HPLC and UV-Vis spectrophotometry is essential for ensuring product quality and safety. By understanding the comparative stability and the factors that influence it, food scientists and researchers can make informed decisions to effectively preserve food products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Food applications of sorbic acid and its salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Sorbate Demand Accelerates as Food Industry Prioritizes Clean-Label Mold Control Through 2030 [foodadditivesasia.com]
A Comparative Analysis of the Cytotoxicity of Ethyl Sorbate and Other Common Food Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of ethyl sorbate relative to other widely used food preservatives, including potassium sorbate, sodium benzoate, and sodium sulfite. The information presented is collated from various scientific studies to aid in the assessment of the relative safety profiles of these additives. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes known molecular pathways associated with their cytotoxic effects.
Comparative Cytotoxicity Data
The cytotoxic potential of these food preservatives has been evaluated in various cell lines, primarily through the determination of IC50 values (the concentration of a substance that inhibits a biological process by 50%) and the assessment of cell viability at different concentrations. The following tables summarize the available quantitative data. It is important to note that the data for this compound and potassium sorbate are from a direct comparative study, while the data for sodium benzoate and sodium sulfite are from separate studies, which should be considered when making direct comparisons.
Table 1: Comparative Cytotoxicity of Sorbate Derivatives
| Compound | Cell Line | Assay | IC50 Value | Concentration | Cell Viability (%) | Reference |
| This compound | Caco-2 | MTT | <0.045% w/w | 0.045% | 17.0 ± 2.2 | [1] |
| 0.09% | 22.6 ± 3.3 | [1] | ||||
| 0.18% | 19.9 ± 4.3 | [1] | ||||
| 0.375% | 10.7 ± 4.3 | [1] | ||||
| 0.75% | 4.8 ± 1.2 | [1] | ||||
| Potassium Sorbate | Caco-2 | MTT | >0.75% w/w | 0.045% | 99.8 ± 1.5 | [1] |
| 0.09% | 96.6 ± 2.1 | [1] | ||||
| 0.18% | 91.9 ± 2.0 | [1] | ||||
| 0.375% | 89.3 ± 2.0 | [1] | ||||
| 0.75% | 54.7 ± 2.2 | [1] | ||||
| HepG2 | MTT | 1.25 g/L (24h) | - | - | ||
| HUVEC | MTT | 659.96 µM (24h) | - | - |
Table 2: Cytotoxicity Data for Sodium Benzoate and Sodium Sulfite (from separate studies)
| Compound | Cell Line | Assay | IC50 Value | Observations | Reference |
| Sodium Benzoate | HCT116 (colon cancer) | MTT | >6.25 mM | Induces apoptosis. | |
| L929 (fibroblasts) | MTT | >12.5 mM | Less cytotoxic to non-cancerous cells. | ||
| Sodium Sulfite | L02 (human hepatocytes) | - | 4.68 x 10⁻⁴ M | Induces apoptosis in a concentration and time-dependent manner. |
Experimental Protocols
The most common method utilized in the cited studies to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the food preservatives (e.g., this compound, potassium sorbate, sodium benzoate, sodium sulfite) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate for 15 minutes with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxic effects of these food preservatives are mediated through various cellular and molecular mechanisms, primarily involving the induction of apoptosis (programmed cell death) and oxidative stress.
This compound and Other Sorbates
Studies on sorbic acid and its salts, including this compound, generally indicate a low level of mammalian toxicity. This is attributed to their metabolism, which follows pathways similar to those of other fatty acids. However, some research on sodium sorbate suggests that at high concentrations, it may have genotoxic effects, potentially through alkylating activity that can lead to DNA damage. The precise signaling pathway for this compound-induced cytotoxicity is not well-defined in the available literature.
Sodium Benzoate
Sodium benzoate has been shown to induce apoptosis in various cell lines. Its cytotoxic mechanism can involve both intrinsic and extrinsic apoptotic pathways. One identified signaling pathway involves the DJ-1/Akt/IKK/NFκB pathway. Upregulation of DJ-1 by sodium benzoate can lead to the activation of the Akt and NF-κB pathways, which have complex roles in cell survival and apoptosis. Additionally, sodium benzoate can induce apoptosis through the activation of caspase-3.
References
Benchmarking Ethyl Sorbate Synthesis: A Comparative Guide to Industrial Yields
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical compounds is paramount. Ethyl sorbate, a valuable flavor and fragrance agent also explored for pharmaceutical applications, is primarily produced through direct esterification. This guide provides a comparative analysis of the yields of different this compound synthesis methods against industrial standards, supported by experimental data and detailed protocols.
The prevailing industrial method for synthesizing this compound is the direct esterification of sorbic acid with ethanol, typically employing an acid catalyst such as sulfuric acid. While specific industrial standard yields can be proprietary and vary between manufacturers, literature suggests that optimized esterification processes can achieve high conversion rates. For instance, processes designed to efficiently remove water, a byproduct of the reaction, can see yields exceeding 90%. One study on the synthesis of a similar ester, ethyl acetate, using a sulfuric acid catalyst reported a yield of 71.05%.
Alternative synthesis routes have been developed, each with distinct yield characteristics. A patented process involving the pyrolysis of ethyl 3,5-diethoxyhexanoate reports an initial yield of 30.4%. However, this method allows for the recycling of byproducts, which can significantly increase the overall yield.
Enzymatic synthesis, utilizing lipases as catalysts, presents a greener alternative to traditional chemical methods. While specific yield data for the lipase-catalyzed synthesis of this compound is not extensively reported, studies on similar ethyl esters under optimized, solvent-free conditions have demonstrated yields as high as 92.46%. This suggests a high potential for enzymatic routes in achieving competitive yields.
Comparative Analysis of this compound Synthesis Yields
| Synthesis Method | Catalyst | Typical Yield | Key Process Features |
| Direct Esterification | Sulfuric Acid | >90% (Optimized) | Azeotropic distillation or use of a dehydrating agent to remove water and drive the reaction equilibrium towards the product. |
| Pyrolysis | Diatomaceous Earth | 30.4% (Initial) | Vapor-phase reaction at high temperatures (250-500°C). Yield can be increased by recycling byproducts.[1] |
| Enzymatic Synthesis | Lipase | Potentially >90% | Mild reaction conditions. Yield is highly dependent on enzyme selection, immobilization, and process optimization. |
Experimental Protocols
Direct Esterification using Sulfuric Acid Catalyst
This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer-Speier esterification.
Materials:
-
Sorbic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine sorbic acid, a molar excess of absolute ethanol, and a suitable volume of toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent and excess ethanol using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by vacuum distillation.
Synthesis via Pyrolysis of Ethyl 3,5-Diethoxyhexanoate
This method is based on a patented industrial process.[1]
Materials:
-
Ethyl 3,5-diethoxyhexanoate
-
Catalytically active diatomaceous earth
-
Tube furnace
-
Condensation apparatus
-
Distillation apparatus
Procedure:
-
Pack a reaction tube with catalytically active diatomaceous earth.
-
Heat the tube furnace to the reaction temperature (e.g., 375°C).
-
Feed liquid ethyl 3,5-diethoxyhexanoate into the top of the heated tube.
-
The vapors exiting the tube are passed through a condenser to collect the liquid product mixture.
-
The collected condensate, containing this compound, ethanol, and ethyl 5-ethoxy-2-hexenoate, is then separated by distillation.
-
The byproduct, ethyl 5-ethoxy-2-hexenoate, can be recycled back into the feed to increase the overall yield of this compound.
Enzymatic Synthesis using Immobilized Lipase
This protocol provides a general framework for the enzymatic synthesis of this compound. Optimization of specific parameters is crucial for achieving high yields.
Materials:
-
Sorbic acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., hexane, optional for non-solvent-free systems)
-
Molecular sieves (to remove water)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a sealed flask, combine sorbic acid and ethanol. For a solvent-free system, ethanol will be in molar excess.
-
Add the immobilized lipase to the reaction mixture.
-
Add activated molecular sieves to the mixture to absorb the water produced during the esterification.
-
Place the flask in an orbital shaker or on a magnetic stirrer and maintain a constant temperature (e.g., 40-60°C).
-
Monitor the reaction progress over time by taking samples and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed and reused.
-
The liquid product mixture can be purified by removing any unreacted starting materials, typically through vacuum evaporation or distillation.
Process Visualization
The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.
References
Comparative toxicological assessment of ethyl sorbate and sorbic acid
A Comparative Toxicological Guide to Ethyl Sorbate and Sorbic Acid
This guide provides a detailed comparative toxicological assessment of this compound and sorbic acid, focusing on key safety endpoints. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds. All quantitative data are summarized in tables, and detailed experimental protocols for key assays are provided.
Acute Toxicity
Acute toxicity studies are fundamental in assessing the immediate adverse effects of a substance after a single exposure. The median lethal dose (LD50), the dose required to kill half the members of a tested population, is a standard measure.
Data Summary: Acute Oral Toxicity
| Compound | Test Species | LD50 (Median Lethal Dose) | References |
| Sorbic Acid | Rat | 7,360 - 10,500 mg/kg | [1][2] |
| This compound | Mouse | > 8,000 mg/kg | [3][4] |
Based on these values, both sorbic acid and this compound exhibit a very low level of acute toxicity when administered orally.
Cytotoxicity Assessment
Cytotoxicity assays are used to determine the toxicity of a compound to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Data Summary: In Vitro Cytotoxicity on Caco-2 Cells (MTT Assay)
| Compound | Concentration (% w/w) | Cell Viability (%) | IC50 (% w/w) | References |
| Sorbic Acid | 0.045 | 3.6 ± 0.18 | < 0.045 | [5][6][7] |
| This compound | 0.045 | 17.0 ± 2.2 | < 0.045 | [5][6][7] |
In vitro studies on Caco-2 cells indicate that both sorbic acid and this compound demonstrate significant cytotoxicity at concentrations as low as 0.045% w/w.[6][7]
Genotoxicity Profile
Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal aberrations.
Sorbic Acid: Sorbic acid and its potassium salt are generally considered non-mutagenic and non-clastogenic in a variety of in vitro and in vivo tests.[8][9][10] The European Food Safety Authority (EFSA) Panel noted that there was no evidence of genotoxic activity for sorbic acid or potassium sorbate.[11] However, some studies have indicated a potential for genotoxicity, particularly for its sodium salt, which was shown to induce chromosomal aberrations, sister chromatid exchanges (SCE), and gene mutations in cultured Chinese hamster V79 cells.[12][13] Furthermore, under conditions that mimic the gastric environment, sorbic acid can react with nitrite to form mutagenic products, though this is not expected under normal conditions of use.[8][14]
This compound: Specific genotoxicity data for this compound is limited in the available literature. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and expressed "no safety concern at current levels of intake when used as a flavouring agent," which suggests a low genotoxic potential.[15]
Repeated Dose Toxicity
Chronic toxicity studies show that sorbic acid has a very low level of mammalian toxicity.[10] In studies where rats and mice were fed diets containing up to 10% sorbic acid for two years, no carcinogenic effects were demonstrated.[16] Subchronic studies in rats, mice, and dogs with 10% sorbic acid in their diet also showed no significant adverse effects.[16][17]
Experimental Protocols
A. Acute Oral Toxicity (LD50) Determination
This protocol is a generalized representation based on standard OECD guidelines.
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least five days.
-
Grouping and Dosing: Animals are divided into several groups, with at least five animals of each sex per group. The test substance is administered orally by gavage in a single dose. A control group receives the vehicle alone. Doses are selected to span the expected LD50 value.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least once daily for 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end of 14 days) are subjected to a gross necropsy.
-
Data Analysis: The LD50 value is calculated using a standard statistical method, such as the Probit method.
B. MTT Cytotoxicity Assay
This protocol describes a common method for assessing cell viability.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere for 24 hours.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or sorbic acid). A control group is treated with vehicle only. The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control.
C. Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines the standard procedure for detecting gene mutations.
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to simulate metabolism in mammals.
-
Exposure: The test compound, the bacterial strain, and either the S9 mix or a buffer are combined in a test tube.
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.
Mechanisms and Signaling Pathways
The exact signaling pathways for this compound and sorbic acid toxicity are not extensively detailed in the literature. Sorbic acid is known to be metabolized by pathways similar to those for other fatty acids.[8][9] Some studies suggest that sorbic acid can affect the cell cycle, leading to an arrest in the G2/M phase.[18]
Diagrams
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: General experimental workflow for the Ames test.
Caption: Postulated mechanism of sorbic acid-induced cytotoxicity.
References
- 1. media.neliti.com [media.neliti.com]
- 2. uprm.edu [uprm.edu]
- 3. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology of sorbic acid and sorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology of sorbic acid and sorbates. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. Genotoxicity of food preservative sodium sorbate in human lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of sorbic acid and its salts on chromosome aberrations, sister chromatid exchanges and gene mutations in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review: putative mutagens and carcinogens in foods. II: sorbate and sorbate-nitrite interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. deepdyve.com [deepdyve.com]
- 17. 4: Final Report on the Safety Assessment of Sorbic Acid and Potassium Sorbate [ouci.dntb.gov.ua]
- 18. The potential genotoxicity of sorbates: effects on cell cycle in vitro in V79 cells and somatic mutations in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Ethyl Sorbate: qNMR vs. Chromatographic Alternatives
The determination of purity is a critical step in the quality control of ethyl sorbate, an ester widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component. Accurate purity assessment ensures compliance with regulatory standards and guarantees the safety and quality of the final consumer product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound.
Methodology Comparison
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for an identical reference standard of the analyte.[1][2] Unlike chromatographic techniques that rely on the separation of components, qNMR determines purity by comparing the integrated signal of the analyte to that of an internal standard of known purity.[3]
Table 1: Performance Comparison of Analytical Methods for this compound Purity
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality between NMR signal intensity and the number of nuclei.[1] | Differential partitioning of analytes between a stationary and mobile phase. | Partitioning of volatile analytes between a stationary phase and a carrier gas.[4] |
| Primary Use | Absolute purity determination, structural confirmation. | Quantification of non-volatile and thermally labile impurities.[5] | Quantification of volatile and semi-volatile impurities.[4][5] |
| Typical Accuracy | 98.5% - 101.5% | 98.0% - 102.0% | 97.5% - 102.5% |
| Precision (RSD) | < 1%[1] | < 2% | < 3%[4] |
| Analysis Time | ~15-20 minutes | ~10-30 minutes[6] | ~10-30 minutes[7] |
| Reference Standard | Different certified standard required (e.g., Maleic Acid).[5] | Identical this compound reference standard required. | Identical this compound reference standard required. |
| Strengths | Primary ratio method, non-destructive, minimal sample preparation.[2][8] | High sensitivity and selectivity for non-volatile compounds.[9][10] | Excellent for volatile impurities, high resolving power.[7][11] |
| Limitations | Lower sensitivity than chromatography, potential signal overlap.[12][13] | Requires analyte-specific reference standards, potential for co-elution. | Limited to thermally stable and volatile compounds. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to offer a standardized framework for the purity assessment of this compound.
Quantitative ¹H-NMR Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 400 MHz NMR Spectrometer or higher.
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic Acid (certified reference material, >99.5% purity)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Analytical balance (0.01 mg accuracy)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-8 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.[14]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample temperature to equilibrate (e.g., 25 °C).[14]
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[3]
-
Key Acquisition Parameters:
-
Pulse Program: Standard 90° single pulse experiment (e.g., Bruker 'zg', Varian 's2pul').[14]
-
Relaxation Delay (D1): ≥ 30 seconds. This is critical and should be at least 5 times the longest T1 relaxation time of any proton being quantified to ensure full relaxation.[3]
-
Number of Scans (NS): 8 to 16, ensuring a signal-to-noise ratio (S/N) of >150 for the signals of interest.[15]
-
Acquired Data Points: At least 64k for good digital resolution.[15]
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, manual phasing, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of this compound (e.g., one of the olefinic protons) and the singlet signal of Maleic Acid (~6.3 ppm).
-
Calculate the purity of this compound using the following equation[3]:
Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (1 for the chosen this compound proton, 2 for maleic acid)
-
MW = Molecular Weight (this compound: 140.18 g/mol ; Maleic Acid: 116.07 g/mol )
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Workflow for qNMR Purity Validation
Caption: Workflow for this compound purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound and detect non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). A buffer like ammonium acetate may be added to control pH.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm (near the λmax for sorbates).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.[6]
Procedure:
-
Standard Preparation: Prepare a stock solution of certified this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh about 20 mg of the this compound sample and dissolve it in 100 mL of the mobile phase to achieve a known concentration.
-
Analysis: Inject the standards to create a calibration curve. Inject the sample solution.
-
Quantification: Determine the concentration of this compound in the sample solution from the calibration curve. Purity is typically reported as an area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC)
Objective: To quantify this compound and detect volatile impurities.
Instrumentation: GC system with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Non-polar capillary column, such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5][7]
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1-2 mL/min.[7]
-
Injector Temperature: 250 °C.[5]
-
Detector Temperature: 260 °C.[7]
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 ratio).[7]
Procedure:
-
Standard Preparation: Prepare a stock solution of certified this compound reference standard in a suitable solvent like dichloromethane or ethanol. Create a series of calibration standards.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards to generate a calibration curve. Inject the prepared sample solution.
-
Quantification: Determine the concentration from the calibration curve. Purity is calculated based on the area percentage of the main peak.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. njlabs.com [njlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Comparative sensory analysis of food products containing different sorbates
A Guide for Researchers and Product Development Professionals
Sorbates, including potassium sorbate, sodium sorbate, and calcium sorbate, are widely utilized in the food industry to inhibit the growth of mold, yeast, and fungi, thereby extending the shelf life of various products. While generally regarded as neutral in taste and odor at approved concentrations, their application can, under certain conditions, impact the sensory profile of food products. This guide provides a comparative analysis of different sorbates, detailing their sensory implications and outlining rigorous experimental protocols for their evaluation.
Comparative Overview of Sorbate Properties
While all sorbates are salts of sorbic acid and function similarly as preservatives, their physical and chemical properties can differ, potentially influencing their suitability for specific food applications and their sensory impact.
| Property | Potassium Sorbate (E202) | Sodium Sorbate (E201) | Calcium Sorbate (E203) | Sorbic Acid (E200) |
| Form | White crystalline powder or granules | Unstable in solid form, not widely produced | Fine white crystalline powder | Powder or granules with a characteristic acrid odor and acid taste[1] |
| Solubility in Water | Very soluble[2] | Good solubility in aqueous solutions[2] | Sparingly soluble | Sparingly soluble[2] |
| Stability | Stable | Unstable in solid form, rapidly oxidizes[2] | Highly stable to oxidation[2] | Stable in solid form, subject to oxidation in aqueous solutions[3] |
| Common Applications | Beverages, dairy products, baked goods, dried meats[4][5] | Permitted in many countries, but less common due to instability[2] | Used in fungistatic wrappers[2] | Used directly in some food products |
| Regulatory Status | Widely approved | Permitted in many countries | No longer permitted in the EU due to insufficient safety data, but approved in the US, Australia, and New Zealand[5] | Widely approved |
Sensory Impact of Sorbates
At typical usage levels, sorbates are considered to be tasteless and odorless.[6] However, sensory changes, including the development of off-flavors and off-odors, can occur.
Off-Flavors and Aftertastes: High concentrations of sorbates may impart a detectable taste. For instance, a study on marinated herring revealed that the addition of potassium sorbate and sodium benzoate resulted in a less balanced sour and sweet taste, along with a "chemical and bitter aftertaste".[7] Another source suggests that potassium sorbate can be used to replace sodium benzoate, implying potential sensory differences between the two, and that higher levels of potassium sorbate may cause off-flavors.
Off-Odors from Degradation: The primary source of sensory issues with sorbates is their degradation.
-
Microbial Degradation: Certain molds and lactic acid bacteria can metabolize sorbic acid, leading to the formation of volatile compounds with undesirable odors.[1][8] A common degradation product is 2-ethoxyhexa-3,5-diene, which has a characteristic "geranium-like" off-odor.[1] Another potential off-odor is described as being similar to "plastic, hydrocarbons, or kerosene," resulting from the decarboxylation of sorbate to 1,3-pentadiene.[9][10][11]
-
Oxidative Degradation: In aqueous solutions, sorbic acid is susceptible to oxidation, which can lead to the formation of aldehydes and ketones that may cause off-flavors.[3]
Experimental Protocols for Sensory Analysis
To objectively compare the sensory impact of different sorbates, a well-designed sensory evaluation is crucial. The following protocols are recommended.
Panelist Selection and Training
A trained sensory panel of 8-12 individuals is recommended for descriptive analysis. Panelists should be screened for their sensory acuity and trained to identify and quantify specific sensory attributes relevant to the food product being tested.
Experimental Design
A randomized, double-blind design should be employed. Samples should be coded with three-digit random numbers to prevent bias. The order of sample presentation should be randomized for each panelist.
Sensory Evaluation Methods
A combination of discriminative and descriptive tests will provide a comprehensive sensory profile.
1. Triangle Test (Discrimination Test): This test determines if a perceptible overall difference exists between samples.
-
Procedure: Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the "odd" sample.
-
Application: To determine if there is a detectable sensory difference between a control product (without sorbates) and products containing potassium, sodium, or calcium sorbate.
2. Paired Comparison Test (Discrimination Test): This test is used to determine the direction of a specific sensory attribute.
-
Procedure: Panelists are presented with two samples at a time and asked to identify which sample is higher in a specific attribute (e.g., "which sample is more bitter?").
-
Application: To directly compare the intensity of specific off-flavors (e.g., bitterness, chemical taste) between products containing different sorbates.
3. Quantitative Descriptive Analysis (QDA®): This method provides a detailed sensory profile of the products.
-
Procedure: The trained panel develops a consensus vocabulary of sensory attributes (aroma, flavor, aftertaste, texture). Panelists then rate the intensity of each attribute for each sample on a line scale.
-
Application: To create a detailed sensory map of each product, allowing for a comprehensive comparison of the sensory profiles of foods containing different sorbates. Attributes to consider could include:
-
Aroma: Fruity, fermented, chemical, plastic-like, grassy.
-
Flavor: Sweet, sour, salty, bitter, umami, fruity, off-flavor (e.g., chemical, plastic, stale).
-
Aftertaste: Bitterness, chemical, lingering sweetness.
-
Texture: Firmness, cohesiveness, mouthfeel.
-
Data Analysis
-
Triangle Test: The number of correct identifications is compared to the number expected by chance using binomial tables.
-
Paired Comparison Test: The number of panelists choosing one sample over the other is analyzed using binomial tables.
-
Quantitative Descriptive Analysis: Analysis of Variance (ANOVA) is used to determine significant differences in the intensity of each attribute across the different samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples based on their sensory profiles.
Visualizations
Experimental Workflow
Caption: Workflow for comparative sensory analysis of sorbates.
Sorbate Degradation and Off-Odor Formation
Caption: Pathways of sorbate degradation leading to off-odors.
General Taste Signaling Pathway
Caption: A simplified signaling cascade for taste perception.
References
- 1. extension.iastate.edu [extension.iastate.edu]
- 2. Food applications of sorbic acid and its salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6592880B1 - Method for inhibition of sorbate-induced brown discolorations in cosmetic compositions and foodstuffs - Google Patents [patents.google.com]
- 4. Potassium Sorbate: Uses, Safety, and More [healthline.com]
- 5. Calcium vs Potassium Sorbate: Uses, Safety & Differences [food-additives.in]
- 6. ingredi.com [ingredi.com]
- 7. mdpi.com [mdpi.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. Plant Seed Mucilage—Great Potential for Sticky Matter [agris.fao.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Sorbate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl sorbate, a combustible liquid, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Disposal Procedures
The disposal of this compound must be managed as a regulated hazardous waste process. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary. The following steps provide a general operational plan for the safe disposal of this compound.
Step 1: Waste Identification and Classification
Before disposal, a chemical waste generator must determine if the this compound waste is classified as hazardous.[1] According to the US Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3, this classification is a mandatory first step.[1] this compound is identified as a combustible liquid (Category 4), which informs its handling and disposal requirements.[1]
Step 2: Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes protective gloves, protective clothing, and eye/face protection to prevent skin and eye contact.[1][2]
Step 3: Waste Collection and Segregation
Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[3] It is crucial to segregate this compound waste from other chemical waste streams to prevent accidental reactions.[4] Specifically, avoid mixing it with incompatible materials such as strong bases.[2]
Step 4: Labeling and Storage
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, and the date of generation.[5][6] Store the sealed container in a cool, well-ventilated area, away from sources of ignition such as open flames or hot surfaces.[1][2]
Step 5: Arranging for Disposal
Contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup.[5][7] Do not dispose of this compound down the drain or in regular trash.[1][5] The final step is the transfer of the waste to an approved waste disposal plant.[1][2]
Quantitative Data Summary
Currently, specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal or specific pH ranges for neutralization, are not available in the provided search results. Disposal procedures are primarily guided by regulatory classifications rather than specific quantitative thresholds for this particular compound.
| Parameter | Value | Source |
| Flash Point | 69 °C / 156.2 °F | [1] |
| GHS Classification | Flammable liquids (Category 4) | [1] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or degradation of this compound prior to disposal are not provided in the safety data sheets or general disposal guidelines. The standard and required procedure is to dispose of the chemical through a licensed hazardous waste handler.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling Ethyl Sorbate
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Ethyl sorbate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure and efficient workflow.
This compound is a combustible liquid that can cause skin and eye irritation.[1] Adherence to proper safety protocols is crucial to minimize risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the necessary PPE for handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye and Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for tasks with a higher splash risk. | Eyewear should be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2] |
| Skin | Chemical-resistant gloves and a laboratory coat. Close-toed footwear is mandatory. Protective clothing should be selected based on the potential for skin contact. | Gloves should be selected based on the specific hazards, duration of use, and physical conditions of the workplace.[1] |
| Respiratory | Generally not required under normal use with adequate ventilation. For emergencies, large quantities, or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended. | A multi-purpose combination respirator cartridge (US) or a dust mask type N95 (US) may be considered.[3] |
Note: As of the latest safety data sheets, there are no established occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound.[1] Therefore, it is critical to handle this chemical with care and always use appropriate engineering controls and PPE.
Operational Plan for Handling this compound
Following a structured operational plan minimizes the risk of exposure and accidents.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is recommended.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1][2][5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][6] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2][5]
Accidental Release or Spill
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
